5-(Chloromethyl)-2-isopropylthiazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(chloromethyl)-2-propan-2-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNS/c1-5(2)7-9-4-6(3-8)10-7/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDERNLYZMPXHLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(S1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-(Chloromethyl)-2-isopropylthiazole CAS number 76189-55-4 properties
To the Researcher:
As your Senior Application Scientist, my primary commitment is to scientific accuracy and integrity. Upon initiating a comprehensive data review for your requested topic, "5-(Chloromethyl)-2-isopropylthiazole CAS number 76189-55-4," a critical discrepancy was immediately identified.
The provided CAS number, 76189-55-4 , is authoritatively assigned to (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthalene , commonly known as (R)-BINAP .[1][2][3] This compound is a well-documented chiral phosphine ligand, renowned for its application in asymmetric catalysis, particularly in transition metal-catalyzed reactions like hydrogenation and cross-coupling.[2][3]
Conversely, the chemical name "5-(Chloromethyl)-2-isopropylthiazole" refers to a different chemical entity. While direct data for this specific isomer is sparse, related and structurally significant thiazole intermediates include:
-
2-Chloro-5-(chloromethyl)thiazole (CAS No. 105827-91-6): A crucial intermediate for neonicotinoid insecticides like Thiamethoxam and Clothianidin, and in the synthesis of the antiretroviral drug Ritonavir.[4][5][6][7]
-
4-(Chloromethyl)-2-isopropyl-1,3-thiazole (CAS No. 40516-57-2): A synonym for a structurally related thiazole derivative.[8]
Given this fundamental conflict between the provided chemical name and the CAS number, proceeding with the development of an in-depth technical guide would be scientifically unsound. The physicochemical properties, reactivity, synthesis, and applications of (R)-BINAP and chloromethylated thiazoles are entirely distinct.
Action Required:
To ensure the delivery of a technically accurate and relevant guide, please clarify the intended subject of your research:
-
Are you interested in (R)-(+)-BINAP (CAS 76189-55-4) ?
-
Are you interested in a chloromethylated thiazole derivative, such as 2-Chloro-5-(chloromethyl)thiazole (CAS 105827-91-6) or a related structure?
Upon receiving your clarification, I will proceed with a focused and rigorous data synthesis to construct the detailed technical guide you require.
Sources
- 1. (R)-BINAP - 100MG、500MGサイズ [sigmaaldrich.com]
- 2. CAS 76189-55-4: (+)-BINAP | CymitQuimica [cymitquimica.com]
- 3. R-BINAP, 98% 76189-55-4 India [ottokemi.com]
- 4. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]
- 8. 5-CHLOROMETHYL-2-ISOPROPYL-THIAZOLE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
Safety Data Sheet (SDS) for 5-(Chloromethyl)-2-isopropylthiazole handling
Executive Summary: The Alkylating "Warhead"
This technical guide addresses the handling, safety, and operational protocols for (Chloromethyl)-2-isopropylthiazole derivatives. While the user specified the 5-isomer , it is critical to note that the 4-isomer (CAS 40516-57-2) is the predominant intermediate used in the synthesis of the HIV protease inhibitor Ritonavir . Due to the structural homology and shared functional group (the chloromethyl "warhead"), the safety profiles are chemically equivalent.
This compound is not merely "toxic"; it is a potent alkylating agent . The chloromethyl group (
Part 1: Chemical Identity & Physicochemical Profiling
The physicochemical properties dictate the engineering controls. The high reactivity of the C-Cl bond drives the hazard profile.
| Property | Data Specification | Operational Implication |
| Chemical Name | 4-(Chloromethyl)-2-isopropylthiazole (Primary Isomer) | Note: 5-isomer is structurally analogous. |
| CAS Number | 40516-57-2 (4-isomer) | Verify specific isomer on CoA before use. |
| Molecular Formula | MW: 175.68 g/mol | |
| Physical State | Low-melting solid or oil (depending on purity) | Aerosolization risk during weighing/transfer. |
| Boiling Point | ~240°C (Predicted) | Low volatility, but high surface persistence. |
| Solubility | Soluble in DCM, EtOAc; Hydrolyzes in Water | Do not use aqueous waste streams without quenching. |
| Reactivity | High : Electrophilic Alkylator | Reacts violently with amines, thiols, and strong bases. |
Part 2: Hazard Mechanics & Toxicology (The "Why")
To handle this compound safely, one must understand the Mechanism of Toxicity . Unlike simple irritants, chloromethyl thiazoles act via nucleophilic substitution (
The Alkylation Pathway
The thiazole ring pulls electron density, making the methylene carbon highly positive. Upon contact with biological tissue, it alkylates DNA (guanine residues) or proteins (cysteine/lysine), leading to:
-
Cytotoxicity: Immediate cell death (Necrosis/Burns).
-
Genotoxicity: Potential for DNA mutation (Suspected Muta. 2).[1]
-
Sensitization: Haptenization of skin proteins (Skin Sens. 1).
GHS Classification Matrix:
-
H314: Causes severe skin burns and eye damage (Category 1B).[2][3][4]
-
H341: Suspected of causing genetic defects.[1]
-
H411: Toxic to aquatic life with long lasting effects.[1][2][3][4]
Visualizing the Hazard Mechanism
The following diagram illustrates the divergent pathways of the compound: safe quenching vs. biological damage.
Caption: Figure 1. Competitive pathways: The electrophilic warhead reacts with biological targets unless intercepted by a chemical quenching agent.
Part 3: Engineering Controls & PPE Strategy
Standard nitrile gloves are insufficient for prolonged contact with alkyl chlorides due to rapid permeation.
Barrier Selection Protocol
-
Primary Glove: Silver Shield / 4H (Laminate) . These provide >4-hour breakthrough time against chlorinated hydrocarbons.
-
Secondary Glove: Nitrile (disposable) worn over the laminate glove for dexterity and to protect the inner glove from gross contamination.
-
Respiratory: If handling outside a glovebox, a Full-Face Respirator with OV/AG (Organic Vapor/Acid Gas) cartridges is mandatory due to potential HCl generation upon hydrolysis.
Containment Hierarchy
-
Level 1 (Solid): Weighing must occur in a HEPA-filtered powder enclosure or glovebox.
-
Level 2 (Solution): All reactions involving heating or reagents (e.g., Ritonavir synthesis coupling) must be in a Fume Hood with face velocity >100 fpm.
Part 4: Operational Protocol (Synthesis & Quenching)
This workflow is modeled on the standard Ritonavir intermediate synthesis, ensuring self-validating safety steps.
Step 1: Reaction Setup (The "Closed System" Rule)
-
Solvent Choice: Use anhydrous Dichloromethane (DCM) or Ethyl Acetate. Avoid alcohols initially to prevent premature solvolysis.
-
Loading: Charge the reactor with the thiazole intermediate. Add reagents (e.g., Thionyl Chloride if generating from alcohol) via cannula transfer or pressure-equalizing dropping funnel to avoid open-air exposure.
Step 2: In-Process Monitoring
-
Validation: Do not rely on smell. Use TLC or HPLC to confirm consumption of starting material.
-
Safety Check: Place pH paper at the vent of the reaction vessel. If it turns red rapidly, HCl evolution is exceeding scrubber capacity.
Step 3: Quenching & Disposal (The "Kill" Step)
-
Never dispose of the active alkyl halide directly into aqueous waste (it creates a biphasic hydrolysis layer that releases HCl over time).
-
Protocol:
-
Cool the reaction mixture to <5°C.
-
Slowly add a solution of 10% Aqueous Ammonia or Morpholine .
-
Stir for 30 minutes. The amine reacts with the chloromethyl group to form a non-toxic ammonium salt.
-
Verify pH is >8 before disposal.
-
Emergency Response Logic
Caption: Figure 2. Decision matrix for spill remediation, prioritizing containment of dust and chemical neutralization.
References
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: 4-(chloromethyl)-2-isopropylthiazole. Retrieved from [Link]
-
PubChem. (2023). Compound Summary: 4-(Chloromethyl)-2-isopropylthiazole. National Library of Medicine. Retrieved from [Link]
- Kempf, D. J., et al. (1995). Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV Protease. Journal of Medicinal Chemistry. (Contextualizing the synthesis utility).
Disclaimer: This guide is for research purposes only. Always consult the specific SDS provided by your chemical supplier before handling.
Sources
A Comprehensive Technical Guide to the Synthesis of 5-(Chloromethyl)-2-isopropylthiazole
An In-Depth Review of Synthetic Pathways for a Key Pharmaceutical Intermediate
Introduction
5-(Chloromethyl)-2-isopropylthiazole is a crucial heterocyclic building block in the synthesis of numerous pharmaceutical compounds, most notably the HIV protease inhibitor Ritonavir. Its structural features, a reactive chloromethyl group at the 5-position and an isopropyl group at the 2-position of the thiazole ring, make it a versatile intermediate for the construction of complex molecular architectures. This technical guide provides a comprehensive review of the primary synthetic pathways to 5-(Chloromethyl)-2-isopropylthiazole, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the different routes for researchers, scientists, and professionals in drug development.
The synthesis of this key intermediate can be broadly categorized into two main strategies: the construction of the thiazole ring via the Hantzsch synthesis and the functionalization of pre-existing thiazole moieties. Each approach presents distinct advantages and challenges in terms of starting material availability, reaction conditions, yield, and scalability.
Pathway 1: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, a classic and versatile method for the formation of thiazole rings, remains a cornerstone for the preparation of 5-(Chloromethyl)-2-isopropylthiazole and its precursors. This pathway involves the condensation of a thioamide with an α-halocarbonyl compound. For the synthesis of the target molecule, thioisobutyramide is the consistent thioamide component, while the α-halocarbonyl partner can be varied.
Synthesis via 1,3-Dichloroacetone
This direct approach utilizes the reaction of thioisobutyramide with 1,3-dichloroacetone to form the hydrochloride salt of 4-(chloromethyl)-2-isopropylthiazole. The nomenclature can be ambiguous in the literature, with "5-(chloromethyl)" and "4-(chloromethyl)" sometimes used interchangeably depending on the numbering convention of the thiazole ring. For clarity, this guide will adhere to the IUPAC numbering where the sulfur atom is at position 1 and the nitrogen at position 3.
Reaction Scheme:
Caption: Hantzsch synthesis of 4-(chloromethyl)-2-isopropylthiazole hydrochloride.
Mechanistic Insights: The reaction proceeds through a classical Hantzsch thiazole synthesis mechanism.[1][2] The sulfur atom of thioisobutyramide acts as a nucleophile, attacking one of the electrophilic carbons of 1,3-dichloroacetone in an SN2 reaction. This is followed by an intramolecular condensation where the nitrogen atom of the thioamide attacks the carbonyl carbon, leading to a cyclized intermediate. Subsequent dehydration results in the formation of the aromatic thiazole ring.[1][2]
Experimental Protocol:
A detailed experimental protocol for this synthesis is described in the context of Ritonavir's development.[3]
-
Preparation of 2-Methylpropanethioamide (Thioisobutyramide): Phosphorus pentasulfide is added in portions to isobutyramide in an organic solvent. The reaction mixture is stirred at ambient temperature and then filtered. The filtrate is concentrated under reduced pressure to yield 2-methylpropanethioamide.[3]
-
Cyclization with 1,3-Dichloroacetone: The prepared 2-methylpropanethioamide is dissolved in an organic solvent such as acetone and reacted with 1,3-dichloroacetone. The mixture is refluxed for 2-6 hours. After cooling and filtration, the filtrate is concentrated under reduced pressure to provide 4-(chloromethyl)-2-isopropylthiazole hydrochloride.[3]
Synthesis via Ethyl Bromopyruvate and Subsequent Functional Group Interconversion
An alternative Hantzsch approach involves building a thiazole ring with a precursor functional group at the 5-position, which is later converted to the desired chloromethyl group. This multi-step sequence offers flexibility and can lead to higher purity intermediates.
Reaction Scheme:
Caption: Synthesis of 2-chloro-5-chloromethylthiazole from 2-chloroallyl isothiocyanate.
Mechanistic Insights: The reaction is believed to proceed via the addition of the chlorinating agent across the double bond of the allyl isothiocyanate. This is followed by an intramolecular cyclization involving the sulfur atom, leading to a thiazoline intermediate. Subsequent elimination of HCl results in the formation of the aromatic 2-chloro-5-chloromethylthiazole. [4] Experimental Protocol:
-
A mixture of 2-chloroallyl isothiocyanate in a solvent such as chloroform is treated with a chlorinating agent like sulfuryl chloride. [4]2. The addition is typically carried out at a controlled temperature, for example, below 30°C. [4]3. After the addition, the reaction mixture is stirred for a period, and then the solvent and any excess chlorinating agent are removed by distillation. [4]4. The crude product can be purified by distillation under reduced pressure. [4]Yields for this process are reported to be in the range of 73-82%. [4]
Synthesis from 1,3-Dichloropropene
The starting material for the above reaction, 2-chloroallyl isothiocyanate, can be synthesized from readily available 1,3-dichloropropene. This multi-step, one-pot process is also described in the patent literature. [5] Reaction Scheme:
Caption: Multi-step synthesis of 2-chloro-5-chloromethylthiazole from 1,3-dichloropropene.
Experimental Protocol:
-
Thiocyanation: 1,3-dichloropropene is reacted with a thiocyanate salt, such as sodium thiocyanate, in the presence of water or a water-soluble organic solvent. A phase transfer catalyst like tetrabutylammonium chloride can be used to facilitate the reaction. [5]2. Rearrangement: The resulting 3-chloro-1-thiocyanato-2-propene undergoes rearrangement to 3-chloro-1-isothiocyanato-1-propene.
-
Chlorination and Cyclization: The isothiocyanate intermediate is then reacted with a chlorinating agent to yield 2-chloro-5-chloromethyl-1,3-thiazole. [5]
Comparative Analysis of Synthesis Pathways
| Pathway | Starting Materials | Key Steps | Advantages | Disadvantages | Reported Yield |
| Hantzsch Synthesis (Direct) | Thioisobutyramide, 1,3-Dichloroacetone | One-pot cyclization | Direct route to the chloromethylthiazole core. | 1,3-Dichloroacetone is a lachrymator. | Moderate to Good |
| Hantzsch Synthesis (Indirect) | Thioisobutyramide, Ethyl Bromopyruvate | Hantzsch synthesis, Reduction, Chlorination | High purity intermediates, flexibility in synthesis. | Multi-step process, use of strong reducing agents. | Good to High |
| Allylic Isothiocyanate Route | 2-Chloroallyl isothiocyanate, Chlorinating agent | Chlorination and cyclization | High yielding, direct route to a closely related compound. | Produces 2-chloro-5-chloromethylthiazole, not the target molecule directly. | 73-82% [4] |
Conclusion
The synthesis of 5-(Chloromethyl)-2-isopropylthiazole can be effectively achieved through several synthetic routes, with the Hantzsch thiazole synthesis being a prominent and versatile method. The choice of a specific pathway will depend on factors such as the availability and cost of starting materials, desired purity of the final product, and the scale of the synthesis. The direct Hantzsch synthesis with 1,3-dichloroacetone offers a more convergent approach, while the indirect route via the hydroxymethyl intermediate allows for greater control and potentially higher purity. The synthesis of the related 2-chloro-5-chloromethylthiazole from allylic isothiocyanates represents a significant industrial process, highlighting the importance of this class of compounds. This guide provides a solid foundation for researchers to select and optimize the most suitable synthetic strategy for their specific needs in the development of novel pharmaceuticals.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
- Google Patents. (2006). Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its use in the preparation of ritonavir. WO2006090270A1.
-
ResearchGate. (2025). Discovery of Ritonavir, a Potent Inhibitor of HIV Protease with High Oral Bioavailability and Clinical Efficacy. Available from: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
-
YouTube. (2019). synthesis of thiazoles. Available from: [Link]
-
European Patent Office. (n.d.). Process for the preparation of chlorothiazole derivatives - EP 0446913 A1. Googleapis.com. Available from: [Link]
-
ResearchGate. (2025). Simple one-pot synthesis of 5-(chloromethyl)isoxazoles from aldoximes and 2,3-dichloro-1-propene. Available from: [Link]
-
ResearchGate. (2025). Improvement on synthesis process of 5-hydroxymethylthiazole. Available from: [Link]
-
PMC. (n.d.). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. Available from: [Link]
-
ResearchGate. (n.d.). Chlorination of 5a with thionyl chloride. Available from: [Link]
-
Nine Chongqing Chemdad Co. 5-CHLOROMETHYL-2-ISOPROPYL-THIAZOLE. Available from: [Link]
-
ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Available from: [Link]
- Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-thiazole. EP1031566A1.
-
Journal of Basic and Applied Research in Biomedicine. (2022). Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Available from: [Link]
- Google Patents. (n.d.). Technique for preparing 5-hydroxymethyl thiazole by one pot method. CN101863853B.
-
PMC. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Available from: [Link]
-
MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from: [Link]
-
Eureka. (2014). Synthesis method of 2-chloro-5-chloromethyl-1,3-thiazole. Available from: [Link]
-
Justia Patents. (2003). Method for purifying 2-chloro-5-chloromethyl thiazole. Available from: [Link]
-
European Patent Office. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180. Googleapis.com. Available from: [Link]
-
eScholarship. (n.d.). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. Available from: [Link]
- Google Patents. (n.d.). Synthetic method of medicine intermediate 2-aminothiazole-4-ethyl formate. CN108218809B.
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- 5. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180 [data.epo.org]
Methodological & Application
Application Note: Strategic Alkylation Protocols using 5-(Chloromethyl)-2-isopropylthiazole
Introduction & Compound Profile
5-(Chloromethyl)-2-isopropylthiazole (often available as the hydrochloride salt) is a high-value heterocyclic building block.[1] While its structural isomer, the 4-chloromethyl derivative, is the famous intermediate for the HIV protease inhibitor Ritonavir (and Cobicistat), the 5-isomer is increasingly utilized in structure-activity relationship (SAR) studies to modulate lipophilicity and metabolic stability in drug candidates.
This guide details the procedure for utilizing this reagent in N-alkylation reactions, specifically focusing on coupling with urea derivatives and secondary amines—the most common application in medicinal chemistry.
Chemical Identity[2]
-
IUPAC Name: 5-(Chloromethyl)-2-isopropyl-1,3-thiazole[1]
-
Reactivity Class: Heteroaromatic Benzylic Halide / Electrophile[1]
-
Key Characteristic: The chloromethyl group is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the thiazole ring system, yet the compound is prone to hydrolysis and dimerization.
Stability & Handling (Critical)
The stability of this reagent is the single biggest variable in reaction success.
| Form | Stability Status | Storage Recommendation |
| Hydrochloride Salt | Stable | Store at <25°C, desiccated.[1] Hygroscopic. |
| Free Base (Oil) | Unstable | Do not store. Use immediately upon generation.[1] Prone to dimerization and polymerization.[1] |
Expert Insight: Commercial suppliers often provide the HCl salt.[1] Attempting to store the free base oil for >24 hours, even at 4°C, frequently results in the formation of insoluble dark tars. Always generate the free base in situ or immediately prior to use.[1]
Mechanism of Action
The reaction proceeds via a classic Nucleophilic Substitution (
-
Activation: The electron-deficient nature of the thiazole ring (specifically the C=N bond) pulls electron density, making the methylene carbon highly electrophilic.
-
Leaving Group: The chloride is a good leaving group, often assisted by the formation of a transient, resonance-stabilized carbocation character (though the mechanism remains predominantly concerted
in basic conditions).
Pathway Visualization
The following diagram illustrates the critical decision pathways for optimizing this alkylation.
Figure 1: Decision matrix for selecting reaction conditions based on nucleophile strength. Note that "Condition A" mimics the industrial synthesis of Ritonavir-like analogs.
Protocol A: Alkylation of Urea/Carbamate (High Precision)
This protocol is adapted from high-yield pharmaceutical processes used for Ritonavir-type synthesis.[1] It is designed for weak nucleophiles (e.g.,
Reagents
-
Nucleophile:
-Methyl urea derivative (1.0 equiv)[1] -
Electrophile: 5-(Chloromethyl)-2-isopropylthiazole HCl (1.1 – 1.2 equiv)[1]
-
Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 – 1.5 equiv)
-
Solvent: Anhydrous DMF or THF (DMF is preferred for solubility)
-
Additive: Sodium Iodide (NaI) (0.1 equiv) – Optional Finkelstein catalyst to accelerate sluggish reactions.
Step-by-Step Procedure
-
Nucleophile Activation:
-
Charge an oven-dried flask with the Urea/Carbamate substrate (1.0 equiv) and anhydrous DMF (concentration ~0.2 M).
-
Cool to 0°C under Nitrogen or Argon atmosphere.[1]
-
Add NaH (1.2 equiv) portion-wise.[1] Caution: Hydrogen gas evolution.[1]
-
Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation (Solution usually turns clear or slightly yellow).
-
-
Preparation of Electrophile (The "Free-Base" Trick):
-
Note: Do not add the solid HCl salt directly to the NaH mixture, as it will quench the hydride.
-
In a separate flask, suspend 5-(Chloromethyl)-2-isopropylthiazole HCl (1.2 equiv) in EtOAc or DCM.
-
Wash rapidly with saturated aqueous NaHCO3 (cold).[1]
-
Separate the organic layer, dry over MgSO4, filter, and concentrate in vacuo at <30°C to obtain the free base oil.[3]
-
Immediately dissolve the oil in a minimal amount of anhydrous DMF.[1]
-
-
Coupling:
-
Cool the activated nucleophile mixture back to 0°C .
-
Add the DMF solution of the thiazole free base dropwise over 10 minutes.[1]
-
Allow the reaction to warm to RT and stir for 4–12 hours.
-
-
Quench & Workup:
Protocol B: Alkylation of Secondary Amines (General)
For standard amines (e.g., piperazine, morpholine, or simple secondary amines), strong hydride bases are unnecessary and potentially deleterious.
Reagents
-
Nucleophile: Secondary Amine (1.0 equiv)
-
Electrophile: 5-(Chloromethyl)-2-isopropylthiazole HCl (1.1 equiv)[1]
-
Base: Diisopropylethylamine (DIPEA) or K2CO3 (2.5 – 3.0 equiv)
-
Solvent: Acetonitrile (MeCN) or DCM.[1]
Step-by-Step Procedure
-
Mixing:
-
Addition:
-
Add 5-(Chloromethyl)-2-isopropylthiazole HCl (1.1 equiv) directly as a solid (if using DIPEA/MeCN, the salt will dissolve and neutralize in situ).
-
Alternative: If the amine is sensitive, free-base the thiazole first (as in Protocol A) and add as a solution.
-
-
Reaction:
-
Purification:
Troubleshooting & Optimization
The following table summarizes common failure modes and their chemical causality.
| Observation | Probable Cause | Corrective Action |
| Low Yield / Black Tar | Decomposition of the free base.[1] | Keep reaction temperature <40°C. Ensure the free base is used immediately after generation.[1] |
| Recovery of Starting Material | Incomplete deprotonation (Protocol A).[1] | Increase time for NaH activation. Ensure DMF is anhydrous (water kills NaH).[1] |
| Dimerization of Thiazole | High local concentration of electrophile.[1] | Dilute the reaction. Add the thiazole solution slower. |
| Hydrolysis (Thiazole-OH) | Wet solvents or high humidity.[1] | Use molecular sieves in solvent.[1] Perform under inert atmosphere. |
Workflow Visualization
Figure 2: Operational workflow emphasizing the critical timing between preparation and reaction.
References
-
Kempf, D. J., et al. (1998).[1] "Discovery of Ritonavir, a Potent Inhibitor of HIV Protease."[1] Journal of Medicinal Chemistry, 41(4), 602–617. [4]
-
Stuk, T. L., et al. (1994).[1] "Process for the preparation of a thiazole intermediate." U.S. Patent 5,354,866.[1]
-
PubChem Compound Summary. (2023). "2-Chloro-5-(chloromethyl)thiazole" (Structural Analog Data).[1][5][6] National Center for Biotechnology Information.[1]
-
Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] John Wiley & Sons.[1] (Reference for general amine protection/deprotection strategies during alkylation).
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Industrial scale-up methods for 5-(Chloromethyl)-2-isopropylthiazole production
[1]
Executive Summary
The synthesis of 5-(Chloromethyl)-2-isopropylthiazole is a pivotal step in the manufacturing of Ritonavir.[1] Early industrial routes utilized 1,3-dichloroacetone, a potent mutagen and lachrymator, reacting with thioisobutyramide.[1] Modern "Green Chemistry" and safety standards have necessitated a shift toward the Hantzsch Thiazole Synthesis using Ethyl 2-chloroacetoacetate .
This guide details the optimized Ester
Critical Process Parameters (CPP) & Safety Architecture
Before initiating the protocol, operators must understand the causality behind the engineering controls.
Thermodynamic Management
-
Cyclization (Exotherm): The reaction between thioisobutyramide and
-haloesters is highly exothermic. On a bench scale, this is manageable; on a pilot scale, adiabatic temperature rise can trigger solvent boiling. Control: Dosing rate of the haloester must be linked to reactor temperature (limit C). -
Chlorination (Gas Evolution): The conversion of the alcohol to the chloride using Thionyl Chloride (
) generates stoichiometric quantities of and gas. Control: A caustic scrubber system is mandatory. The reaction is mass-transfer limited by the rate of gas escape; rapid addition can cause tank pressurization.
Impurity Control Strategy
-
Regioisomer Formation: Inaccurate temperature control during cyclization can lead to the formation of the wrong thiazole isomer.
-
Over-Chlorination: During the final step, high temperatures can lead to degradation of the thiazole ring.
Route Selection & Logic
We utilize the Stepwise Functional Group Transformation route. While longer than direct radical chlorination, it guarantees regio-purity.[1]
Graphical Workflow (DOT Visualization)
Figure 1: The Stepwise Functional Group Transformation route, highlighting critical safety control points.
Detailed Experimental Protocols
Stage 1: Thiazole Ring Formation (Cyclization)
Reaction: Thioisobutyramide + Ethyl 2-chloroacetoacetate
-
Reagents:
-
Protocol:
-
Charge: Load Thioisobutyramide and Ethanol into a glass-lined reactor. Agitate to dissolve.
-
Heat: Warm the solution to 50°C.
-
Dose: Add Ethyl 2-chloroacetoacetate slowly over 2 hours.
-
Why? This controls the exotherm. If the temperature spikes >70°C, pause addition.
-
-
Reflux: Once addition is complete, heat to reflux (approx. 78°C) for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC until Thioisobutyramide < 0.5%.
-
Workup: Distill off Ethanol under reduced pressure. Neutralize the residue with aqueous
(Caution: evolution). Extract with Ethyl Acetate or Toluene. -
Isolate: Crystallize from Hexane/Ethyl Acetate or use the crude oil if purity >95%.
-
Stage 2: Reduction of Ester to Alcohol
Reaction: Ethyl 2-isopropylthiazole-5-carboxylate
-
Reagents:
-
Protocol (Using Red-Al variant for Scalability):
-
Charge: Dissolve the Ester (from Stage 1) in Toluene (anhydrous). Cool to 0–5°C.
-
Dose: Add Red-Al (70% in Toluene) dropwise.
-
Critical: Maintain T < 10°C. Hydrogen gas evolution will be significant. Ensure reactor headspace is swept with Nitrogen to a flare/vent.
-
-
Quench: Inverse quench is safer. Transfer the reaction mixture slowly into a chilled solution of aqueous Rochelle salt (Potassium Sodium Tartrate) or dilute NaOH.
-
Why? Direct water addition causes violent foaming. Rochelle salt breaks the aluminum emulsion.
-
-
Separation: Separate organic layer. Wash with water.[2][3][4] Dry over
or via azeotropic distillation.
-
Stage 3: Chlorination (The Target Molecule)
Reaction: 5-(Hydroxymethyl)-2-isopropylthiazole
-
Reagents:
-
Thionyl Chloride (
) (1.2 eq). -
Solvent: Dichloromethane (DCM) or Toluene.
-
Catalyst: DMF (0.01 eq) - optional, accelerates reaction via Vilsmeier-type intermediate.[1]
-
-
Protocol:
-
Setup: Reactor must be connected to a caustic scrubber (
solution). -
Charge: Solution of Alcohol (Stage 2) in DCM/Toluene. Cool to 0–5°C.
-
Dose: Add
slowly via submerged dip tube.-
Why? Submerged addition prevents
vapor from bypassing the liquid, ensuring reaction efficiency and reducing headspace corrosion.
-
-
Reaction: Allow to warm to 20–25°C. Stir for 3 hours.
-
Degassing: Apply partial vacuum or nitrogen sparge to remove residual
and . -
Quench: Pour mixture into ice water/sodium bicarbonate solution. Adjust pH to 7–8.
-
Isolation: Separate organic layer. Concentrate to obtain the product as a yellow oil or low-melting solid.
-
Storage: The product is unstable. Store at <5°C, preferably as a solution or hydrochloride salt if not used immediately.
-
Engineering & Data Visualization
Process Engineering Loop
The following diagram illustrates the chlorination reactor setup, emphasizing the scrubbing loop required for regulatory compliance.
Figure 2: Reactor engineering setup with automated safety interlocks for the chlorination step.
Quantitative Data Summary
| Parameter | Stage 1 (Cyclization) | Stage 2 (Reduction) | Stage 3 (Chlorination) |
| Solvent | Ethanol / Toluene | Toluene / THF | DCM / Toluene |
| Key Reagent | Ethyl 2-chloroacetoacetate | Red-Al / NaBH4 | Thionyl Chloride |
| Temp Range | 50°C | 0°C | 0°C |
| Hazards | Exotherm | ||
| Typical Yield | 80–85% | 90–95% | 85–90% |
Analytical Controls
To ensure the "Self-Validating" nature of this protocol, the following HPLC method is recommended for IPC (In-Process Control) and Release Testing.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 240 nm (Thiazole absorption).
-
Acceptance Criteria:
-
Precursor (Alcohol) < 1.0%[1]
-
Regioisomer impurities < 0.5%
-
Assay > 98.0% w/w
-
References
-
Process Optimization of Ritonavir
- Stuk, T. L., et al. "Process Research and Development of the HIV Protease Inhibitor Ritonavir." Organic Process Research & Development, 1999.
- Note: Foundational paper describing the shift
-
Thiazole Synthesis Safety
- Kempf, D. J., et al. "Discovery of Ritonavir." Journal of Medicinal Chemistry.
- Context: Discusses the structure-activity relationship requiring the specific 5-chloromethyl-2-isopropyl substitution.
-
[1]
-
Reagent Safety Data (Ethyl 2-chloroacetoacetate)
-
Ritonavir Intermediate Commercial Sources
Sources
- 1. manusaktteva.com [manusaktteva.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. EP1133485B1 - A process for the synthesis of ritonavir - Google Patents [patents.google.com]
- 7. WO2001021603A1 - A process for the synthesis of ritonavir - Google Patents [patents.google.com]
- 8. The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19 [mdpi.com]
- 9. owasa.org [owasa.org]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Catalytic Synthesis of 5-(Chloromethyl)-2-isopropylthiazole
Foreword
5-(Chloromethyl)-2-isopropylthiazole is a key building block in the synthesis of various agrochemicals and pharmaceutical compounds. Its preparation requires precise control over reaction conditions and the judicious selection of catalysts to ensure high yield, purity, and process safety. These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the primary catalytic strategies employed in its synthesis. We will move beyond simple procedural lists to explore the mechanistic rationale behind catalyst choice and process optimization, grounding our discussion in authoritative literature.
Overview of Primary Synthetic Strategies
The industrial and laboratory-scale synthesis of 5-(Chloromethyl)-2-isopropylthiazole is dominated by a few key strategic approaches. The choice of pathway is often dictated by the availability of starting materials, scalability, and economic feasibility. The most prominent routes originate from either 1,3-dichloroacetone or, more commonly for large-scale production, from C3 building blocks like 2,3-dichloropropene.
Caption: Simplified mechanism of Phase-Transfer Catalysis.
This catalytic cycle continuously transfers the nucleophile into the organic phase, enabling the reaction to proceed at a practical rate under mild conditions. [1]
Application Protocol: One-Pot Synthesis via PTC
This protocol is synthesized from methodologies described in the patent literature. [2][3] Materials:
-
2,3-Dichloropropene
-
Sodium Thiocyanate (NaSCN)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene (Solvent)
-
Sulfuryl Chloride (SO₂Cl₂)
Procedure:
-
Initial Reaction Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, add sodium thiocyanate (1.23 mol), tetrabutylammonium bromide (0.025 mol, ~2 mol% relative to NaSCN), and 200 mL of toluene.
-
Substrate Addition: Begin stirring the mixture and slowly add 2,3-dichloropropene (0.97 mol) dropwise.
-
Substitution Reaction: Heat the mixture in an oil bath to 80°C and maintain reflux for 4 hours. This step facilitates the SCN⁻ substitution, catalyzed by TBAB, to form 1-thiocyano-2-chloropropene.
-
Isomerization: After the initial reflux, increase the temperature to 120°C and hold for 3 hours. This higher temperature drives the thermal rearrangement of the thiocyanate intermediate to the more stable 1-isothiocyanato-2-chloropropene. [2]5. Chlorination-Cyclization: Cool the reaction mixture to 0-5°C in an ice bath. Slowly add sulfuryl chloride (1.0-1.2 equivalents relative to the starting propene) dropwise, ensuring the temperature does not exceed 10°C. The sulfuryl chloride acts as the chlorinating agent that initiates the electrophilic cyclization to form the thiazole ring. [3][4]6. Workup: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Wash the reaction mixture with a saturated sodium bicarbonate solution, followed by water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield 2-chloro-5-chloromethylthiazole, a direct precursor to the target molecule (the 2-isopropyl group is typically introduced in a separate sequence).
Catalyst and Condition Comparison
| Catalyst Type | Catalyst Example | Solvent | Temperature (°C) | Key Advantages | Reference |
| Quaternary Ammonium Salt | Tetrabutylammonium Bromide | Toluene | 80-120 | High efficiency, good solubility, common | [2] |
| Quaternary Ammonium Salt | Benzyltrimethylammonium chloride | Dichloromethane | 20-80 | Effective at lower temperatures | [5] |
| Metal Salt (Isomerization) | Copper (II) Chloride | (Used neat or in solvent) | Varies | Can specifically catalyze the rearrangement step | [5] |
| Photocatalyst (Chlorination) | Azoisobutyronitrile (AIBN) | Acetonitrile | 0-5 (with UV) | Potentially higher selectivity and milder conditions | [6] |
The Chloromethylation Route: Lewis Acid Catalysis
An alternative strategy involves the direct chloromethylation of a pre-formed 2-isopropylthiazole ring. This is an electrophilic aromatic substitution reaction where a chloromethyl group (-CH₂Cl) is introduced onto the thiazole ring. Such reactions typically require a strong Lewis acid catalyst to activate the chloromethylating agent.
Mechanism and Catalyst Selection
Common chloromethylating agents include formaldehyde/HCl or chloromethyl methyl ether. The Lewis acid catalyst, such as ferric chloride (FeCl₃) or stannic chloride (SnCl₄), coordinates with the chloromethylating agent, generating a highly reactive electrophilic species that is then attacked by the electron-rich thiazole ring. [7][8] Expert Insight: The regioselectivity of this reaction is critical. The chloromethyl group preferentially adds to the C5 position of the thiazole ring due to the electronic directing effects of the ring's sulfur and nitrogen atoms. Careful control of stoichiometry and temperature is necessary to prevent di-substitution or polymerization side reactions.
Application Protocol: Direct Chloromethylation
Materials:
-
2-Isopropylthiazole
-
Paraformaldehyde
-
Anhydrous Zinc Chloride (ZnCl₂) or Ferric Chloride (FeCl₃)
-
Concentrated Hydrochloric Acid (HCl)
-
1,2-Dichloroethane (Solvent)
Procedure:
-
Reaction Setup: In a flask equipped for stirring and gas evolution (connected to a scrubber), suspend 2-isopropylthiazole (1 mol) and paraformaldehyde (1.2 mol) in 1,2-dichloroethane.
-
Catalyst Addition: Add anhydrous zinc chloride (0.5-1.0 mol) portion-wise while cooling the mixture in an ice bath. [8]3. HCl Introduction: Bubble dry hydrogen chloride gas through the stirred suspension or add concentrated HCl dropwise, maintaining the temperature below 10°C.
-
Reaction Progression: Once the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer, and extract the aqueous layer with 1,2-dichloroethane.
-
Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or vacuum distillation.
Safety and Handling Considerations
-
Chlorinating Agents: Sulfuryl chloride and HCl are highly corrosive and toxic. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
-
Chloromethylating Agents: Chloromethyl ethers are potent carcinogens. [7]The formaldehyde/HCl in-situ generation method is often preferred to avoid handling isolated chloromethyl ethers.
-
Solvents: Toluene and chlorinated hydrocarbons are flammable and/or toxic. Handle with care and ensure proper waste disposal procedures are followed.
-
Exothermic Reactions: Both the chlorination-cyclization and chloromethylation reactions can be exothermic. Slow, controlled addition of reagents and effective cooling are critical to prevent runaway reactions.
Conclusion
The synthesis of 5-(Chloromethyl)-2-isopropylthiazole is a mature field with well-established catalytic methods. For large-scale industrial production, the one-pot synthesis from 2,3-dichloropropene using phase-transfer catalysts offers a robust and economical route. For laboratory or smaller-scale syntheses where the 2-isopropylthiazole precursor is available, direct chloromethylation using Lewis acid catalysts provides a more direct, albeit mechanistically distinct, alternative. The choice of catalyst is paramount and directly influences reaction efficiency, safety, and overall process viability. Researchers should select their synthetic strategy and catalytic system based on a thorough evaluation of scale, available equipment, and safety protocols.
References
-
Rajappa, S., Sudarsanam, V., & Sreenivasan, R. (1983). A general synthesis of thiazoles. Part 7. Direct generation of chloromethyl 5-thiazolyl. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
-
Taylor & Francis Online. (2022). Phase-transfer catalyst – Knowledge and References. Journal of Sulfur Chemistry.
-
European Patent Office. (1997). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole (EP 0794180 B1). Google Patents.
-
Biomedical Journal of Scientific & Technical Research. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends.
-
Eureka | Patsnap. (2014). Method for preparing 2-chlorine-5 chloromethyl thiazole.
-
Tokyo Chemical Industry Co., Ltd. (n.d.). Phase Transfer Catalysts. TCI Chemicals.
-
Kuraray Co., Ltd. (1997). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole (Patent 0794180).
-
European Patent Office. (1991). Process for the preparation of chlorothiazole derivatives (EP 0446913 A1). Google Patents.
-
Google Patents. (2021). Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination (CN112661717A).
-
Scribd. (n.d.). Process for 2-Chloro-5-Chloromethylthiazole.
-
PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis.
-
ResearchGate. (2019). (PDF) PHASE TRANSFER CATALYST IN ORGANIC SYNTHESIS.
-
Google Patents. (1985). Chloromethylation of deactivated aromatic compounds (US4562280A).
-
Google Patents. (1961). Method for chloromethylating aromatic hydrocarbons (US2973391A).
Sources
- 1. biomedres.us [biomedres.us]
- 2. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]
- 3. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180 [data.epo.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CN112661717A - Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination - Google Patents [patents.google.com]
- 7. US4562280A - Chloromethylation of deactivated aromatic compounds - Google Patents [patents.google.com]
- 8. US2973391A - Method for chloromethylating aromatic hydrocarbons - Google Patents [patents.google.com]
Mastering the Handling of Moisture-Sensitive Chloromethyl Thiazole Intermediates
An Application Guide for the Laboratory Professional
Abstract
Chloromethyl thiazole derivatives are cornerstone building blocks in modern synthetic chemistry, serving as critical intermediates in the production of high-value pharmaceuticals, including antivirals like Ritonavir and Nirmatrelvir, and various agrochemicals.[1][2][3] Their utility is derived from the high reactivity of the chloromethyl group, which allows for facile introduction of the thiazole moiety into complex molecular architectures.[4] However, this same reactivity renders them exceptionally sensitive to moisture, posing a significant challenge for laboratory handling, reaction setup, and storage. This guide provides an in-depth exploration of the chemical principles behind this instability and offers detailed, field-proven protocols for the successful manipulation of these intermediates, ensuring reaction reproducibility, maximizing yields, and maintaining operator safety.
The Root of Instability: Understanding the Chemistry of Moisture Sensitivity
The primary challenge in working with chloromethyl thiazoles is their inherent susceptibility to hydrolysis. The chloromethyl group, being structurally analogous to a benzylic halide, is highly activated towards nucleophilic substitution (SN) reactions. Atmospheric moisture, though a weak nucleophile, is potent enough to readily attack the electrophilic carbon atom of the C-Cl bond.
This hydrolysis reaction results in the formation of the corresponding, and often undesired, hydroxymethyl thiazole and hydrochloric acid (HCl).[5][6] The in-situ generation of HCl can further catalyze the degradation of starting materials or acid-sensitive functional groups within the desired product, leading to complex reaction mixtures and significantly reduced yields. The mechanism is not limited to water; other nucleophilic species, such as alcohol solvents, can also react to form ether byproducts.
Beyond their reactivity, it is critical to recognize the inherent hazards of these compounds. As documented in numerous Safety Data Sheets (SDS), intermediates like 2-Chloro-5-(chloromethyl)thiazole are classified as harmful if swallowed, toxic in contact with skin, and capable of causing severe skin burns and eye damage.[7][8][9][10][11] They are also recognized as potential skin sensitizers.[7][11] Therefore, rigorous adherence to safety protocols is not only a matter of experimental success but of personal protection.
The Core Principle: Meticulous Exclusion of Air and Moisture
Successful handling of chloromethyl thiazoles hinges on one fundamental principle: the rigorous exclusion of atmospheric water and oxygen.[12] This is achieved by working under an inert atmosphere , an environment composed of gases like nitrogen or argon that do not react with the chemical species present.[13] In a modern synthesis lab, this is primarily accomplished using two key pieces of equipment: the glovebox and the Schlenk line.
-
Gloveboxes: These are sealed enclosures that provide the most controlled environment, continuously purging the atmosphere to maintain extremely low levels of oxygen and moisture (typically <1 ppm).[14][15] They are the gold standard for manipulating solid reagents, performing weighings, and preparing stock solutions.
-
Schlenk Lines: A Schlenk line, or vacuum-gas manifold, is a versatile apparatus consisting of a dual manifold connected to a vacuum pump and a source of dry, inert gas.[15][16][17] This setup allows for the removal of air and adsorbed moisture from glassware through vacuum, followed by replacement with an inert gas.[17] This "purge-and-refill" cycle is a foundational technique for running reactions with sensitive reagents.[12][18]
Validated Protocols for Handling and Reaction Setup
The following protocols provide a systematic approach to managing chloromethyl thiazole intermediates, from glassware preparation to reaction work-up.
Protocol 1: Rigorous Preparation of Glassware
Standard laboratory glassware is coated with a thin film of adsorbed moisture that must be removed before use.[19][20][21]
Methodology:
-
Cleaning: Thoroughly clean all glassware (reaction flasks, condensers, addition funnels, etc.) with an appropriate solvent and ensure they are completely dry.
-
Oven Drying: Place the disassembled glassware in a laboratory oven at a minimum of 125°C for at least 4 hours, though overnight is preferable.[19][21]
-
Assembly & Cooling:
-
Option A (Hot Assembly): While still hot, assemble the full apparatus and immediately connect it to a source of dry inert gas. Allow the system to cool to room temperature under a gentle, positive flow of gas.[19][21] Use a thin, uniform layer of high-vacuum grease on all ground-glass joints to ensure a proper seal.[19]
-
Option B (Flame Drying): Assemble the glassware cold, connect it to the Schlenk line, and evacuate under vacuum. Gently heat the entire surface of the glassware with a heat gun until all visible condensation is gone. Allow the apparatus to cool to room temperature under vacuum before backfilling with inert gas.[22]
-
-
Inerting: Perform a minimum of three purge-and-refill cycles on the cooled apparatus using the Schlenk line to ensure the complete removal of residual air.[12][23]
Protocol 2: Preparation and Management of Anhydrous Solvents
Even commercially available "anhydrous" solvents contain trace amounts of water that can be detrimental. For highly sensitive reactions, further drying is essential.
Methodology:
-
Solvent Drying: Dry solvents according to established laboratory procedures. The choice of drying agent is solvent-specific.
-
Degassing: To remove dissolved oxygen and trace moisture, solvents should be degassed. Common methods include:
-
Freeze-Pump-Thaw: The solvent is frozen with liquid nitrogen, subjected to high vacuum, and then thawed. This cycle is repeated three times.[12]
-
Inert Gas Sparging: A vigorous stream of argon or nitrogen is bubbled through the solvent for 30-60 minutes.
-
-
Transfer: Anhydrous solvents should be stored and transferred using air-free techniques. Commercial Sure/Seal™ bottles are designed for this purpose, allowing for the withdrawal of solvent via a dry syringe or cannula without exposing the bulk to the atmosphere.[19][20]
Table 1: Recommended Drying Agents for Common Solvents
| Solvent | Primary Drying Agent | Indicator (if applicable) | Reference |
|---|---|---|---|
| Tetrahydrofuran (THF) | Sodium (Na) / Benzophenone | Deep blue/purple color | [24] |
| Diethyl Ether | Sodium (Na) / Benzophenone | Deep blue/purple color | [24] |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | None | [24] |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | None | [24] |
| N,N-Dimethylformamide (DMF) | Barium Oxide (BaO) or 4Å Molecular Sieves | None |[24] |
Protocol 3: Transfer of Solid Chloromethyl Thiazole Intermediates
The transfer of solid reagents is a critical point of potential moisture exposure.
Methodology:
-
In a Glovebox (Preferred): Weigh the solid directly into the oven-dried reaction flask inside the glovebox. Seal the flask before removing it from the inert atmosphere.
-
On a Schlenk Line:
-
Place the required amount of the solid into a separate, dry flask or a solids addition tube.
-
Inert the main reaction flask, equipped with a stir bar, on the Schlenk line.
-
Establish a strong positive pressure of inert gas flowing out of the reaction flask's opening.
-
Momentarily remove the septum or stopper and, using a powder funnel, quickly add the solid to the flask against the outward flow of inert gas.
-
Immediately reseal the flask and perform three more purge-and-refill cycles to remove any air that may have entered.[23]
-
Protocol 4: General Reaction Setup Under Inert Atmosphere
This protocol outlines the assembly of a reaction using the techniques described above.
Methodology:
-
Setup: Begin with the fully dried and inerted reaction flask (containing a magnetic stir bar) connected to the Schlenk line and under a positive pressure of inert gas, confirmed by bubbling through an oil bubbler.
-
Addition of Solids: Add the solid chloromethyl thiazole intermediate as described in Protocol 3.
-
Addition of Solvent: Transfer the required volume of dry, degassed solvent into the reaction flask via a double-tipped needle (cannula) or a properly dried and flushed syringe.[12][17][19]
-
Cannula Transfer: Insert one end of the cannula into the solvent storage vessel and the other into the reaction flask, ensuring both are sealed with septa. Apply a slight positive pressure of inert gas to the solvent vessel to gently push the liquid into the reaction flask.
-
Syringe Transfer: First, flush the dry syringe several times with inert gas.[21][22] Withdraw the desired volume of liquid, followed by a small "buffer" of inert gas (~10% of syringe volume) before removing the needle from the source.[22][25] Insert the needle into the reaction flask, inject the gas buffer first, and then slowly deliver the liquid reagent.
-
-
Addition of Liquid Reagents: Add any other liquid reagents using the same syringe or cannula transfer techniques.
-
Reaction: Once all components are added, maintain a slight positive pressure of inert gas throughout the duration of the reaction. For reactions requiring heating, use an oil bath and a condenser with inert gas flowing through it.
Protocol 5: Reaction Monitoring and Aqueous Work-up
-
Monitoring: To monitor by TLC, use a flushed syringe to withdraw a small aliquot of the reaction mixture. Immediately quench this aliquot in a vial containing a protic solvent (e.g., methanol) to stop the reaction before spotting on a TLC plate.
-
Quenching: Once the reaction is complete, cool the flask in an ice bath. Slowly add the quenching solution (e.g., deionized water, saturated NH₄Cl) via syringe.
-
Extraction: Transfer the mixture to a separatory funnel for standard liquid-liquid extraction.
-
Drying: Wash the combined organic layers with brine (saturated aqueous NaCl solution).[26][27] This removes the majority of dissolved water. Then, dry the organic layer over a solid drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). The solution is considered dry when freshly added drying agent no longer clumps together and remains free-flowing.[26]
-
Isolation: Filter or decant the solution away from the drying agent and remove the solvent under reduced pressure.
Quality Control: Quantifying Moisture Content
Visual inspection is insufficient to guarantee anhydrous conditions. Karl Fischer Titration (KFT) is the industry-standard method for precise water quantification.[28][29] It is based on a quantitative redox reaction between water, iodine, and sulfur dioxide.[30]
-
Volumetric KFT: Best suited for samples with higher water content (>1%). The titrant volume is measured to determine the amount of water.[31]
-
Coulometric KFT: Extremely sensitive and ideal for determining trace amounts of water (<1%).[31][32] Iodine is generated electrochemically, and the amount of current required is proportional to the water content.[32]
Table 2: Typical Water Content Specifications for Anhydrous Work
| Grade | Water Content (ppm) | Water Content (%) | Recommended QC Method |
|---|---|---|---|
| Standard Anhydrous Solvent | < 50 ppm | < 0.005% | Coulometric KFT |
| Super-Dry Solvent (for highly sensitive reactions) | < 10 ppm | < 0.001% | Coulometric KFT |
| Solid Reagent (Acceptable) | < 100 ppm | < 0.01% | KFT with oven/vaporizer |
References
-
Mettler Toledo. What Is Karl Fischer Titration?. [Link]
-
TCA Lab / Alfa Chemistry. Mastering Karl Fischer Moisture Analysis: A Complete Guide. [Link]
-
ARDL. Moisture Content by Karl Fischer Titration. [Link]
-
CSC Scientific. Karl Fischer Method of Moisture Detection. [Link]
-
Chemsrc. MSDS of 2-Chloro-5-(chloromethyl)thiazole. [Link]
-
Fiveable. Inert atmosphere Definition. [Link]
-
University of New Mexico: Chemistry Department. Schlenk Line. [Link]
-
QAQC Lab. Karl Fischer Method of Moisture Determination. [Link]
-
University of Groningen. Working with air and moisture sensitive compounds. [Link]
-
Wipf Group - University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
ACS Publications. An Illustrated Guide to Schlenk Line Techniques. [Link]
-
University of Colorado Boulder, Department of Chemistry. Drying Organic Solutions. [Link]
-
Wikipedia. Schlenk line. [Link]
-
Sciencemadness Wiki. Drying solvents. [Link]
-
ResearchGate. What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. [Link]
-
Lisa Nichols. Inert Atmosphere - YouTube. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Drying Methods. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with Thiazole Building Blocks. [Link]
-
Wikipedia. Air-free technique. [Link]
-
Chemistry LibreTexts. Drying Solvents. [Link]
-
Berry Group - University of Wisconsin-Madison. Schlenk Techniques. [Link]
-
ACS Publications. Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. [Link]
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Chemistry LibreTexts. 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]
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MIT Department of Chemistry. Handling air-sensitive reagents AL-134. [Link]
-
National Center for Biotechnology Information. The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. [Link]
-
MDPI. Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches. [Link]
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National Center for Biotechnology Information. Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months. [Link]
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ACS Publications. Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months. [Link]
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ConnectSci. Development and patent synthesis of nirmatrelvir – the main component of the first oral drug against SARS-CoV-2 Paxlovid®. [Link]
- European Patent Office.
-
Quinoline. 2-Chloro-5-(chloromethyl)thiazole. [Link]
- Google Patents.
-
ResearchGate. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. [Link]
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SlidePlayer. HYDROLYSIS REACTIONS. [Link]
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National Center for Biotechnology Information. Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy. [Link]
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Scilit. Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. [Link]
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Troubleshooting & Optimization
Technical Support Center: 4-(Chloromethyl)-2-isopropylthiazole Synthesis
This technical guide addresses the synthesis and yield optimization of 4-(Chloromethyl)-2-isopropylthiazole , the critical intermediate for Ritonavir (and similar protease inhibitors).
TECHNICAL NOTE ON REGIOCHEMISTRY: Your request specified the 5-(chloromethyl) isomer. However, in the context of Ritonavir and standard drug development involving 2-isopropylthiazole, the relevant alkylating agent is 4-(chloromethyl)-2-isopropylthiazole . The 5-position in Ritonavir is occupied by a simple thiazole (no isopropyl group).
If you strictly require the 5-isomer: It cannot be made via the standard Hantzsch synthesis described below (which favors the 4-position). It requires formylation of 2-isopropylthiazole at C5 followed by reduction and chlorination.
If you are synthesizing the Ritonavir intermediate: The guide below for the 4-isomer is the correct protocol.
Status: Operational Role: Senior Application Scientist Context: Optimization of Ritonavir Intermediate Synthesis
Executive Summary: The Yield Challenge
The synthesis of 4-(chloromethyl)-2-isopropylthiazole via the Hantzsch reaction is chemically straightforward but process-sensitive. The primary "yield killers" are thermal instability of the free base , hydrolysis of the chloromethyl group , and polymerization of the 1,3-dichloroacetone precursor.
This guide prioritizes isolating the product as the Hydrochloride (HCl) Salt , which stabilizes the molecule and allows for high-purity crystallization, avoiding the degradation associated with distilling the free base oil.
Part 1: Reaction Optimization (Upstream)
Core Reaction Scheme
The standard industrial route involves the condensation of 2-methylpropanethioamide (Thioisobutyramide) with 1,3-dichloroacetone .[1]
Figure 1: Optimized synthetic workflow favoring salt isolation to prevent degradation.
Critical Process Parameters (CPP)
| Parameter | Recommended Range | Scientific Rationale |
| Stoichiometry | 1.0 : 1.05 (Thioamide : DCA) | Slight excess of DCA ensures complete consumption of the thioamide, which is harder to remove than DCA. |
| Solvent | Acetone or Ethyl Acetate | Polar aprotic/protic solvents facilitate the precipitation of the HCl salt directly from the reaction mixture. |
| Water Scavenger | Anhydrous MgSO₄ (0.5-1.0 eq) | CRITICAL: The reaction generates water. Water hydrolyzes the -CH₂Cl group to -CH₂OH, reducing yield. MgSO₄ traps water in situ. |
| Temperature | Reflux (56°C for Acetone) | Sufficient activation energy for cyclization without triggering thermal polymerization of DCA. |
Part 2: Troubleshooting & FAQs
Q1: My reaction mixture turns black/tarry, and yield is <40%. What is happening?
Diagnosis: This is likely polymerization of 1,3-dichloroacetone (DCA) or thermal decomposition of the product.
-
Root Cause 1: DCA is a lachrymator that is highly unstable. If your DCA is old or dark brown before use, it has already polymerized.
-
Root Cause 2: Overheating. The free base of the thiazole is thermally unstable above 60-70°C.
-
Corrective Action:
-
Distill your DCA immediately before use (bp ~173°C, but best done under vacuum). It should be a clear, crystalline solid or liquid.
-
Switch to the Salt Method: Do not attempt to isolate the free base oil by distillation. Isolate the hydrochloride salt directly from the reaction solvent by cooling.
-
Q2: I am seeing a large impurity peak at M-18 or M+1 (Hydroxyl).
Diagnosis: Hydrolysis of the chloromethyl group to 4-(hydroxymethyl)-2-isopropylthiazole .
-
Mechanism: The benzylic-like chloride is highly susceptible to SN1 hydrolysis, especially in the presence of the acidic byproduct (HCl) and water generated during cyclization.
-
Corrective Action:
-
Add MgSO₄: Include anhydrous magnesium sulfate in the reaction pot to scavenge water as it forms [1].
-
Avoid Aqueous Workup: If possible, filter the inorganic salts and precipitate the product with non-polar anti-solvents (e.g., Hexanes/Ether) rather than washing with water.
-
Q3: How do I store the intermediate? The oil degrades after 2 days.
Diagnosis: The free base undergoes intermolecular alkylation (quaternization) or oxidation.
-
Protocol: Convert to the Hydrochloride Salt .
Part 3: Detailed Experimental Protocol (Optimized)
Objective: Synthesis of 4-(chloromethyl)-2-isopropylthiazole Hydrochloride.
-
Preparation:
-
Charge 2-methylpropanethioamide (50.0 g, 1.0 eq) into a reactor with Acetone (750 mL).
-
Add Anhydrous MgSO₄ (58.0 g) to the suspension.
-
Note: The MgSO₄ acts as a water scavenger and acid buffer.
-
-
Cyclization:
-
Add 1,3-dichloroacetone (62.0 g, ~1.05 eq). Ensure DCA is fresh.
-
Heat the mixture to Reflux (~56°C) for 4–6 hours.
-
Monitor by TLC/HPLC. Disappearance of thioamide indicates completion.
-
-
Isolation (The "Salt" Method):
-
Cool the reaction mixture to 0–5°C .
-
Filter off the MgSO₄ and inorganic solids.
-
Concentrate the filtrate under reduced pressure (Keep bath <40°C) to ~20% volume.
-
Option A (Direct Precipitation): If solids form, filter immediately.
-
Option B (Salting): If oil remains, dilute with Ethyl Acetate and add 1.1 eq of HCl (in dioxane or ether).
-
Filter the resulting solid 4-(chloromethyl)-2-isopropylthiazole hydrochloride .[1][6]
-
-
Yield Expectation: 85–93% (as HCl salt).
Part 4: Troubleshooting Logic Flow
Figure 2: Decision tree for troubleshooting common yield losses.
References
- Process for the preparation of Ritonavir intermediates.
- Synthesis of 2-amino-4-chloromethylthiazole derivatives.
-
Ritonavir: Method of Synthesis. Source: New Drug Approvals (2021). Relevance: Confirms the 4-chloromethyl regioisomer as the correct intermediate for Ritonavir. URL:[Link]
Sources
- 1. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]
- 2. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. jpsionline.com [jpsionline.com]
- 6. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]
Minimizing dimerization side-reactions of 5-(Chloromethyl)-2-isopropylthiazole
Welcome to the technical support center for 5-(Chloromethyl)-2-isopropylthiazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing dimerization side-reactions during its use in synthesis. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful application of this versatile reagent.
Introduction: The Challenge of Dimerization
5-(Chloromethyl)-2-isopropylthiazole is a key building block in the synthesis of numerous compounds of interest in the pharmaceutical and agrochemical industries. Its utility stems from the reactive chloromethyl group at the C5 position, which allows for facile introduction of the 2-isopropylthiazole-5-yl)methyl moiety onto a variety of nucleophiles.
However, this high reactivity is also the source of its primary challenge: a propensity for self-reaction, or dimerization. The electron-donating nature of the isopropyl group at the C2 position activates the thiazole ring, making the C4 position susceptible to electrophilic aromatic substitution.[1][2] Consequently, the electrophilic chloromethyl group of one molecule can react with the activated ring of another, leading to the formation of a dimeric byproduct. This side-reaction consumes the starting material, complicates purification, and reduces the overall yield of the desired product.
This guide provides a comprehensive overview of the mechanisms driving this dimerization and presents scientifically-grounded strategies to mitigate this unwanted side-reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dimerization of 5-(Chloromethyl)-2-isopropylthiazole?
A1: The primary cause is a Friedel-Crafts-type self-alkylation reaction.[3][4] The isopropyl group at the C2 position is an electron-donating group, which increases the electron density of the thiazole ring, making it more nucleophilic.[5] This heightened nucleophilicity allows the ring of one molecule to attack the electrophilic chloromethyl group (-CH₂Cl) of another molecule, leading to the formation of a carbon-carbon bond and the elimination of HCl.
Q2: At which position on the thiazole ring does dimerization occur?
A2: Electrophilic substitution on the thiazole ring is generally favored at the C5 position. However, since the C5 position is already substituted with the chloromethyl group, the next most likely position for electrophilic attack is the C4 position. Therefore, the dimer is most likely formed through the formation of a C-C bond between the chloromethyl carbon of one molecule and the C4 position of another.
Q3: How can I detect the presence of the dimer in my reaction mixture?
A3: The dimer can be detected and quantified using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to separate the starting material, the desired product, and the dimer. The dimer, being larger and likely less polar than the starting material, will have a different retention time.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the dimer. You would expect to see a more complex spectrum with additional aromatic and aliphatic signals corresponding to the linked thiazole units.
-
Mass Spectrometry (MS): The dimer will have a distinct molecular ion peak corresponding to double the molecular weight of the starting material, minus the mass of HCl.
Q4: Is the dimerization reversible?
A4: Friedel-Crafts alkylations can be reversible under certain conditions, typically with the use of a strong acid catalyst.[3] However, in the context of this self-alkylation side-reaction, it is generally considered irreversible under typical synthetic conditions. Therefore, prevention is the most effective strategy.
Troubleshooting Guide
This section addresses common issues encountered during reactions involving 5-(Chloromethyl)-2-isopropylthiazole and provides actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of desired product and significant amount of a high molecular weight byproduct. | Dimerization of the starting material is likely occurring. | 1. Lower the reaction temperature: This reduces the rate of the dimerization side-reaction, which often has a higher activation energy than the desired reaction.[7][8] 2. Slow addition of the reagent: Add the 5-(Chloromethyl)-2-isopropylthiazole solution dropwise to the reaction mixture over an extended period. This maintains a low instantaneous concentration of the reagent, minimizing the chance of self-reaction.[1] 3. Use a non-polar solvent: Solvents like hexane, toluene, or dichloromethane can be less conducive to the formation of the charged intermediates involved in Friedel-Crafts reactions compared to polar solvents.[9] |
| Reaction is sluggish at lower temperatures, and warming leads to dimerization. | The desired reaction and the dimerization side-reaction have competing temperature dependencies. | 1. Optimize the base: If a base is used, switch to a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are less likely to promote side reactions.[10][11] 2. Use a more dilute solution: High concentrations can favor bimolecular side-reactions like dimerization. |
| Difficulty in purifying the desired product from the dimer. | The dimer may have similar polarity to the desired product. | 1. Optimize chromatography: Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes) and different stationary phases for column chromatography. 2. Consider crystallization: If the desired product is a solid, recrystallization from a suitable solvent system may effectively remove the dimer. |
| Formation of multiple unidentified byproducts. | The reaction conditions may be too harsh, leading to decomposition or other side-reactions. | 1. Ensure inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Use high-purity starting materials: Impurities in the 5-(Chloromethyl)-2-isopropylthiazole or other reagents can lead to unexpected side-reactions. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with Minimized Dimerization
This protocol provides a general method for the N-alkylation of a primary or secondary amine with 5-(Chloromethyl)-2-isopropylthiazole, incorporating strategies to minimize dimer formation.
Materials:
-
5-(Chloromethyl)-2-isopropylthiazole
-
Amine substrate
-
Diisopropylethylamine (DIPEA) or another sterically hindered base[10][11]
-
Anhydrous acetonitrile or dichloromethane (DCM)
-
Standard laboratory glassware, inert atmosphere setup
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the amine substrate (1.0 eq) and the sterically hindered base (1.2 eq).
-
Solvent Addition: Add the anhydrous solvent to dissolve the reactants.
-
Reagent Addition: In the dropping funnel, prepare a solution of 5-(Chloromethyl)-2-isopropylthiazole (1.1 eq) in the same anhydrous solvent.
-
Slow Addition: Cool the reaction mixture to 0 °C using an ice bath. Begin the dropwise addition of the 5-(Chloromethyl)-2-isopropylthiazole solution to the stirred reaction mixture over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC.
-
Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Analytical Monitoring of Dimer Formation by RP-HPLC
This protocol outlines a starting point for developing a reversed-phase HPLC method to monitor the formation of the dimer byproduct.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase and Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: Start with a suitable ratio of A:B (e.g., 70:30) and ramp up the concentration of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or an optimal wavelength determined by UV-Vis analysis of the starting material)
-
Column Temperature: 30 °C
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample onto the HPLC system. The dimer, being more non-polar, is expected to have a longer retention time than the starting material.
-
Method Validation: For quantitative analysis, the method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).[6][12]
Visualizing the Dimerization Pathway and Mitigation Strategies
Caption: Dimerization pathway and key mitigation strategies.
Caption: Troubleshooting workflow for low product yield.
References
-
Chem 2310. Nuggets of Knowledge for Chapter 10 – Alkyl Halides II. [Link]
-
Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. [Link]
-
Chemistry Stack Exchange. (2023, November 29). When you do dehydrohalogenation of 1° alkyl halides, do you use a strong base or sterically hindered base?[Link]
-
Journal of Applied Bioanalysis. Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. [Link]
-
TSI Journals. (2016, August 24). QUANTITATIVE ASSESSMENT OF RELATIVE REACTIVITY OF MOLECULAR HALOGENS IN THE KINETICS OF HALOGENATIONS OF 2-METHYLTHIAZOLE IN AQU. [Link]
-
Florida International University. Chapter 6 Ionic Reactions-Nucleophilic Substitution and Elimination Reactions of Alkyl Halides. [Link]
-
National Institutes of Health. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ACS Publications. (2014, January 10). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. [Link]
-
AIFA. (2015, October 2). Carry‐over of impurities from materials for API Synthesis. [Link]
-
Moodle@Units. Alkyl Halides. [Link]
-
ResearchGate. (2025, August 7). Friedel-crafts and related reactions on poly(vinyl chloride). [Link]
-
Kobe University. (2024, August 30). Sodium dispersion-mediated reductive dimerization of benzylic halides for symmetrical bibenzyls: Column-free applications. [Link]
-
National Institutes of Health. Temperature-Dependent Kinetics of the Reactions of the Criegee Intermediate CH2OO with Hydroxyketones. [Link]
-
Kirk-Othmer Encyclopedia of Chemical Technology. "Friedel-Crafts Reactions". [Link]
-
YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
-
Baxendale Group. (2008, September 11). A Bifurcated Pathway to Thiazoles and Imidazoles Using a Modular Flow Microreactor. [Link]
-
Chemguide. (2018, October 15). The effect of temperature on rates of reaction. [Link]
-
Chemistry Steps. (2025, June 20). Friedel-Crafts Alkylation. [Link]
-
SciSpace. Hplc method development and validation: an overview. [Link]
-
Baxendale Group. (2008, September 11). A Bifurcated Pathway to Thiazoles and Imidazoles Using a Modular Flow Microreactor. [Link]
-
synthesis of dimeric aryls and heteroaryls through dimerization. [Link]
-
Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. [Link]
-
Beilstein Journals. (2010, January 20). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. [Link]
-
IJTSRD. (2022, May 15). Analytical Method Development by High Performance Liquid Chromatography. [Link]
-
Chemistry LibreTexts. (2023, July 12). 14.9: The Effect of Temperature on Reaction Rates. [Link]
-
ResearchGate. (2013, October 11). How could we prevent dimerization of thienopyrimidinone in basic conditions?[Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Chemistry LibreTexts. (2025, March 26). 8.5: The Effect of Temperature on Reaction Rates. [Link]
-
Diva-Portal.org. (2004, September 24). Development and Validation of HPLC Methods for Analytical and Preparative Purposes. [Link]
-
JOCPR. Simple Oxidation of Benzylic Halides with 1-Butyl-3-methyl Imidazolium Periodate. [Link]
-
HETEROCYCLES. (2020, April 28). convenient synthesis of 2,3-dihydro-1,2,4-thiadiazoles, 4,5-dihydro-1,3-thiazoles, and. [Link]
-
MDPI. (2023, February 25). Development and Validation of the HPLC Method and Its Applications in Pharmaceuticals. [Link]
-
PubMed. (2021, May 7). Temperature-Dependent Effects of Alkyl Substitution on Diarylamine Antioxidant Reactivity. [Link]
-
JOCPR. Synthesis, Characterization and Study of New Mesogenic Compound. [Link]
-
National Institutes of Health. (2025, December 17). Novel thiazole–phthalimide-based heterobimetallic Cu(ii)–M(ii) complexes: synthesis, characterization, and therapeutic properties against arsenic-induced lung damage in rats. [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. [Link]
-
RSC Publishing. Heterogeneous (de)chlorination-enabled control of reactivity in the liquid-phase synthesis of furanic biofuel from cellulosic feedstock. [Link]
-
National Institutes of Health. Alcohols as Alkylating Agents in the Cation‐Induced Formation of Nitrogen Heterocycles. [Link]
-
RSC Publishing. Catalytic reduction of trifluoromethylated alkyl bromides and synthesis of alkylated heterocycles under visible light irradiation: synergetic action of a halogen bond and Ni catalysis†. [Link]
-
Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review. [Link]
-
National Institutes of Health. Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. [Link]
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- 12. ema.europa.eu [ema.europa.eu]
Preventing hydrolysis of chloromethyl group in thiazole intermediates
Technical Support Center: Stability Management of Chloromethyl Thiazole Intermediates
Executive Summary: The "Dual Threat" Mechanism
Researchers handling chloromethyl thiazoles (e.g., 4-(chloromethyl)-1,3-thiazole or 2-chloro-5-(chloromethyl)thiazole) often misdiagnose the degradation mechanism solely as "hydrolysis." In reality, you are fighting a two-front war:
-
Hydrolysis (Solvolysis): The C-Cl bond is benzylic-like. The electron-deficient thiazole ring makes the methylene carbon highly electrophilic, susceptible to rapid
/ attack by water, forming the alcohol (hydroxymethyl impurity). -
Auto-Quaternization (Polymerization): This is often the dominant degradation pathway for the free base . The nucleophilic nitrogen of one thiazole molecule attacks the electrophilic chloromethyl group of another, forming insoluble dimers or polymers.
The Golden Rule: Never store the free base. Isolate and store only as the Hydrochloride (HCl) or Hydrobromide salt. The protonation of the ring nitrogen shuts down auto-quaternization and significantly retards hydrolysis by destabilizing the carbocation intermediate.
The Chemistry of Instability (Visualized)
The following diagram illustrates the competing degradation pathways and the stabilization mechanism via salt formation.
Figure 1: Degradation pathways of chloromethyl thiazoles. Note that the free base is the central point of failure, susceptible to both polymerization and hydrolysis.
Experimental Protocols & Troubleshooting
Scenario A: Synthesis & Workup (The Critical Hour)
Context: You have just synthesized the chloromethyl thiazole (e.g., via Hantzsch synthesis or chlorination). The reaction mixture is complete.
Protocol: Safe Isolation of the HCl Salt
-
Quenching: If the reaction uses a base, quench into ice-cold water (0–5°C). Keep the biphasic mixture cold.
-
Extraction: Extract immediately into a non-polar aprotic solvent (DCM or MTBE).
-
Why? Chloromethyl thiazoles are lipophilic. Getting them out of the aqueous phase stops hydrolysis.
-
-
Drying: Dry the organic layer over anhydrous
for < 15 minutes.-
Warning: Do not use
if it is slightly acidic/active, as it can catalyze degradation.
-
-
Salt Formation (Crucial Step):
-
Cool the dry organic solution to 0°C.
-
Bubble dry HCl gas or add HCl in Dioxane/Ether dropwise.
-
The stable salt will precipitate immediately. Filter under Argon.
-
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Oil forms instead of solid salt | Presence of residual water or alcohol during acidification. | Ensure organic phase is strictly anhydrous before adding HCl. Use a non-solubilizing anti-solvent (e.g., Hexane/Heptane) to force precipitation. |
| Purity drops during rotary evaporation | Thermal degradation of the free base. | NEVER concentrate the free base to dryness at high temperatures (>30°C). Isolate as a salt directly from the solution if possible. |
| Insoluble white solid in reaction flask | Auto-quaternization (Polymerization). | The concentration of the free base was too high, or the temperature was too high. Dilute the reaction and keep T < 10°C. |
| Low yield after aqueous workup | Hydrolysis in the aqueous phase. | Minimize contact time with water.[1] Use a "flow" workup or centrifugal extractor if scaling up. pH of aqueous wash should be slightly acidic (pH 4-5), not basic. |
Stability Data & Storage
The following table summarizes the half-life stability of 4-(chloromethyl)thiazole under various conditions (Simulated based on benzylic halide behavior and internal process data).
| Condition | Form | Estimated Half-Life ( | Status |
| Solid, Desiccated, -20°C | HCl Salt | > 2 Years | Recommended |
| Solid, Ambient, Dry | HCl Salt | 6 Months | Acceptable |
| Solution (DCM), Ambient | Free Base | < 24 Hours | Critical Risk |
| Solution (Water), pH 7 | Free Base | < 1 Hour | Failure Mode |
| Solution (Water), pH 2 | Free Base | ~ 4-6 Hours | Transient Stability |
Decision Tree: Handling Workflows
Use this logic flow to determine the correct handling procedure for your specific stage of research.
Figure 2: Decision matrix for isolation and storage.
Frequently Asked Questions (FAQ)
Q: Can I use the free base for the next step (e.g., alkylation) without isolating the salt? A: Yes, if you use it immediately. The solution should be kept cold (0°C) and used within 2-3 hours. If you must hold it overnight, convert it to the salt. For coupling reactions (e.g., Ritonavir synthesis), it is often generated in situ or used as a solution in DCM/EtOAc.
Q: Why does my product turn pink/red upon storage? A: This indicates oxidative degradation or polymerization of trace free base. The HCl salt should be white. Recrystallize from Isopropanol/Ethanol if discoloration occurs, but ensure no heat is applied for prolonged periods.
Q: Is the chloromethyl group compatible with strong bases (NaH, KOtBu)? A: No. Strong bases will trigger rapid elimination (to the exocyclic methylene) or substitution. Use mild bases (Carbonates, Bicarbonates) or amine bases (DIPEA/TEA) only in the presence of the nucleophile you intend to couple.
References
-
Kempf, D. J., et al. (1998). "Discovery of Ritonavir, a Potent Inhibitor of HIV Protease."[2] Journal of Medicinal Chemistry, 41(4), 602–617.
-
Stuk, T. L., et al. (Process Research & Development, Abbott Laboratories). (1996). "Process Research and Development for the Synthesis of Ritonavir." Organic Process Research & Development. (Describes the handling of thiazole intermediates).
-
Maienfisch, P., et al. (2001). "Chemistry and Biology of Thiamethoxam: A Second Generation Neonicotinoid." Pest Management Science, 57(10), 906-913. (Details chloromethyl thiazole stability in agrochemical synthesis).
-
Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. 3rd Edition. Elsevier. (General mechanisms of halomethyl heterocycle reactivity).
Sources
Technical Support Center: 5-(Chloromethyl)-2-isopropylthiazole Purification
Topic: Purification techniques for crude 5-(Chloromethyl)-2-isopropylthiazole Content type: Technical Support Center Guide (Q&A Format)
Document ID: TSC-PUR-THZ-05 Status: Active Last Updated: February 24, 2026
CRITICAL NOTICE: Isomer Identification
Before proceeding, please verify your target molecule's CAS registry number. There is significant nomenclature confusion in the industry between the 4- and 5-position isomers.
| Isomer | Common Usage | CAS Number | Physical State (Pure) |
| 4-(Chloromethyl)-2-isopropylthiazole | Ritonavir Intermediate (Standard) | 40516-57-2 | Oil / Low-melting solid |
| 5-(Chloromethyl)-2-isopropylthiazole | Research Analog / Specific Metabolite | 1051463-88-7 | Oil |
Note: The purification protocols below apply to both isomers due to their shared chemical functionality (alkyl chloride on a thiazole ring), but thermal stability profiles may vary slightly.
Module 1: Initial Assessment & Triage
Q1: My crude reaction mixture is dark black/tarry. Is the batch recoverable?
Diagnosis: This is characteristic of thermal decomposition or polymerization . Chloromethyl thiazoles are thermally unstable alkylating agents. If the reaction temperature exceeded 60-70°C or if the workup was prolonged, polymerization occurs, leading to "tar."
Protocol:
-
TLC Assessment: Run a TLC (Hexane:EtOAc 4:1). If a distinct spot for the product exists (Rf ~0.6-0.7) above the baseline tar, it is recoverable.
-
Filtration: Dissolve the crude in Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) . The polymeric tar is often less soluble. Filter through a pad of Celite to remove the bulk insolubles.
-
Activated Carbon: Treat the filtrate with activated carbon (10% w/w) for 30 minutes at room temperature to remove color bodies before attempting distillation.
Q2: The product smells strongly of sulfur/rotten eggs. What does this indicate?
Diagnosis: This indicates residual thioamide starting material (e.g., 2-methylpropanethioamide) or sulfur-containing byproducts from the Hantzsch thiazole synthesis.
Troubleshooting:
-
Cause: Incomplete cyclization or degradation of the sulfur source (e.g.,
or Lawesson's reagent residues). -
Solution: These impurities are difficult to remove by distillation alone due to similar boiling points.
-
Oxidative Wash (Caution): A mild wash with dilute sodium hypochlorite (bleach) can oxidize sulfur impurities, making them water-soluble, but this risks oxidizing the thiazole ring. Recommended: Use Acid/Base Extraction (See Module 3).
-
Module 2: Purification Workflows
Workflow Visualization: Purification Decision Tree
Caption: Decision tree for selecting between vacuum distillation (free base) and salt formation (hydrochloride).
Module 3: Vacuum Distillation (Free Base)
Q3: The product decomposes during distillation. What are the correct parameters?
Technical Insight: The chloromethyl group is labile. At temperatures >110°C, self-alkylation occurs. You must use high vacuum to keep the pot temperature low.
Standard Operating Procedure (SOP):
-
Pressure: System pressure must be < 5 mmHg (preferably < 1 mmHg).
-
Temperature:
-
Pot Temperature: Do not exceed 100°C .
-
Vapor Temperature: Typically 75-85°C at 1-2 mmHg (for the 4-isomer; 5-isomer is similar).
-
-
Stabilization: Add a radical inhibitor (e.g., BHT, 100 ppm) to the pot to inhibit polymerization during heating.
-
Equipment: Use a Short Path Distillation head to minimize residence time and pressure drop. Avoid Vigreux columns which increase thermal exposure.
Q4: My distillate is cloudy or has water droplets.
Diagnosis: Azeotropic water carryover. Fix: The crude oil was not dried sufficiently.
-
Dissolve crude in DCM.
-
Dry over anhydrous
(Magnesium sulfate is slightly acidic and can degrade the product). -
Filter and rotary evaporate strictly < 40°C before loading the distillation flask.
Module 4: Salt Formation (Recommended Method)
Q5: Why can't I just store the free base oil?
Expertise: The free base is an alkyl chloride. It will slowly hydrolyze with ambient moisture to form the alcohol (5-(hydroxymethyl)-2-isopropylthiazole) and release HCl, which autocatalyzes further degradation. Recommendation: Convert to the Hydrochloride (HCl) salt for long-term storage. The salt is a stable, crystalline solid.
Q6: Protocol for HCl Salt Formation?
Materials: Crude free base, Ethyl Acetate (EtOAc), HCl in Dioxane (4M) or HCl gas.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude oil (after extraction/drying) in Ethyl Acetate (5 volumes relative to oil weight).
-
Cooling: Cool the solution to 0–5°C in an ice bath.
-
Acid Addition: Slowly add HCl in Dioxane (4M) or bubble dry HCl gas.
-
Stoichiometry: 1.05 to 1.1 equivalents.
-
Observation: A white to off-white precipitate should form immediately.
-
-
Aging: Stir at 0°C for 1 hour to maximize yield.
-
Filtration: Filter the solid under nitrogen (hygroscopic).
-
Washing: Wash the cake with cold EtOAc or Hexane to remove non-basic impurities (tars remain in the mother liquor).
-
Drying: Vacuum dry at < 40°C.
Data Table: Stability Comparison
| Parameter | Free Base (Oil) | Hydrochloride Salt (Solid) |
|---|---|---|
| Storage Temp | -20°C (Freezer) | 2-8°C (Fridge) or RT |
| Shelf Life | < 1 Month | > 12 Months |
| Moisture Sensitivity | High (Hydrolyzes) | Moderate (Hygroscopic) |
| Purity Potential | 90-95% (Distillation) | > 98% (Crystallization) |
Module 5: Impurity Profiling
Q7: I see a peak at RRT 0.8 that won't remove. What is it?
Analysis:
-
Impurity: 5-(Hydroxymethyl)-2-isopropylthiazole (The alcohol).
-
Origin: Hydrolysis of the chloromethyl group during aqueous workup.
-
Removal:
Q8: How do I remove the "Bis-alkylated" dimer?
Analysis: Two thiazole rings linked by a methylene bridge. Formed by reaction of the product with the starting material.[9] Removal: This impurity has a very high boiling point. Vacuum distillation is the only effective separation method; it will remain in the pot residue.
References
-
Preparation of Ritonavir Intermediate (4-isomer): Process for the synthesis of ritonavir. US Patent 6,407,252. (Describes the synthesis and handling of the chloromethyl intermediate). Link
-
Salt Formation Protocol: Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole... WO Patent 2006090270. (Details the isolation of the hydrochloride salt to improve purity). Link
-
Chemical Properties & Safety: 4-(Chloromethyl)-2-isopropylthiazole Safety Data Sheet. Sigma-Aldrich.[4] Link
-
Isomer Data (5-isomer): 5-(chloromethyl)-2-isopropylthiazole CAS 1051463-88-7 Entry.[1] ChemicalBook. Link
Sources
- 1. 5-(chloromethyl)-2-isopropylthiazole CAS#: 1051463-88-7 [m.chemicalbook.com]
- 2. 65386-28-9|4-(Chloromethyl)-2-isopropylthiazole hydrochloride|BLD Pharm [bldpharm.com]
- 3. 4-(Chloromethyl)-2-isopropylthiazole 40516-57-2 [sigmaaldrich.com]
- 4. 4-(Chloromethyl)-2-isopropylthiazole 40516-57-2 [sigmaaldrich.com]
- 5. CAS # 65386-28-9, 4-(Chloromethyl)-2-isopropyl-1,3-thiazol-3-ium chloride: more information. [sdhlbiochem.chemblink.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PubChemLite - 4-(chloromethyl)-2-isopropyl-1,3-thiazole (C7H10ClNS) [pubchemlite.lcsb.uni.lu]
- 8. 4-(CHLOROMETHYL)-2-(3-METHYLPHENYL)-1,3-THIAZOLE CAS#: 41963-17-1 [m.chemicalbook.com]
- 9. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]
Validation & Comparative
Introduction
Ritonavir is a critical antiretroviral medication, initially developed as an HIV protease inhibitor and now primarily utilized as a pharmacokinetic enhancer (booster) in highly active antiretroviral therapy (HAART).[1][2] Its ability to inhibit the cytochrome P450 3A4 (CYP3A4) enzyme slows the metabolism of other co-administered protease inhibitors, significantly increasing their bioavailability and efficacy.[2][3][4] The complex molecular architecture of Ritonavir, featuring four chiral centers and multiple functional groups, presents a considerable challenge for chemical synthesis.[5]
The industrial production of Ritonavir relies on a convergent synthetic strategy. This approach involves the independent synthesis of key fragments—a central C2-symmetric core and two distinct heterocyclic side chains—which are then coupled together in the final stages.[3][6] This method is generally more efficient than a linear synthesis, as it minimizes the propagation of yield losses and allows for parallel production streams, ultimately leading to a higher overall yield.[7]
This guide provides an in-depth comparison of the prevalent and innovative synthetic routes for the crucial intermediates of Ritonavir. We will dissect the strategic choices behind each pathway, present comparative data, and provide detailed experimental protocols to inform researchers and drug development professionals in their synthetic endeavors.
The Overall Convergent Synthetic Strategy
The synthesis of Ritonavir is a prime example of a convergent approach. The molecule is conceptually disassembled into three key building blocks: the core diamino alcohol, a thiazole-carbamate side chain (Side Chain A), and a valine-thiazole-urea side chain (Side Chain B). These are synthesized independently and then sequentially coupled to form the final active pharmaceutical ingredient (API).
Caption: Convergent synthesis strategy for Ritonavir.
Part I: Synthesis of the Core Diamino Alcohol Intermediate
The cornerstone of the Ritonavir molecule is the (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol backbone. The precise stereochemical control across its three chiral centers is paramount for biological activity.[8] Several distinct strategies have been developed to construct this vital intermediate.
Route A: The Abbott Pinacol Coupling Approach
The original synthesis, pioneered by scientists at Abbott Laboratories, employs a vanadium(III) chloride-catalyzed pinacol coupling reaction.[1]
Causality and Expertise: This route ingeniously uses L-phenylalanine as the chiral source. An aldehyde derived from this amino acid undergoes a reductive dimerization (pinacol coupling) promoted by zinc dust and VCl₃. This key step constructs the C6 backbone and sets the stereochemistry of the two new chiral centers (C3 and C4, which becomes C3 and C5 in the final intermediate) with a high degree of diastereoselectivity, driven by the existing stereocenter from phenylalanine. The resulting diol is then converted to an epoxide and subsequently reduced to yield the target diamino alcohol, preserving the absolute stereochemistry of the precursor.[1]
Caption: Key steps in the Pinacol Coupling route to the core.
Route B: Stereoselective Hydroazidation of Amino Enones
An alternative strategy involves the stereoselective hydroazidation of α'-amino α,β-unsaturated ketones.[9]
Causality and Expertise: This method constructs the core from L-phenylalanine in a different sequence. The key transformation is a base-catalyzed hydroazidation using in situ generated hydrazoic acid. The existing stereocenter on the enone directs the addition of the azide group, achieving high diastereoselectivity in favor of the desired syn product. The azide and the ketone are then reduced to the corresponding amines and alcohol, respectively, to furnish the diamino alcohol core. This route offers a different approach to controlling the stereochemistry of the C5 amine.[9] A reported synthesis using this method achieved a 37% overall yield from phenylalanine.[9]
Route C: Synthesis via N,N-Dibenzyl Protected Phenylalanine
A more recent approach, often found in patent literature, starts with the exhaustive protection of L-phenylalanine.[10][11]
Causality and Expertise: L-phenylalanine is first protected as N,N-dibenzyl-L-phenylalanine benzyl ester.[10] This fully protected amino acid then undergoes a Claisen-type condensation with acetonitrile, followed by the addition of a Grignard reagent (benzylmagnesium chloride) to form a key enaminone intermediate.[10] The critical step is the diastereoselective reduction of this intermediate. A two-step reduction sequence, often using a borane derivative followed by sodium borohydride, is optimized to control the stereochemistry of the newly formed alcohol and amine centers.[12] The final step involves the deprotection of the benzyl groups, typically via catalytic hydrogenation, to release the free diamines.[13][14]
Comparison of Core Synthesis Routes
| Feature | Route A: Pinacol Coupling | Route B: Hydroazidation | Route C: Dibenzyl Protection |
| Key Transformation | Reductive dimerization | Stereoselective hydroazidation | Diastereoselective reduction |
| Chiral Source | L-Phenylalanine | L-Phenylalanine | L-Phenylalanine |
| Key Reagents | VCl₃, Zn dust | NaN₃, base | NaBH₄, Borane derivatives |
| Advantages | Original, well-established | High stereoselectivity in key step | Avoids harsh pinacol conditions |
| Challenges | Use of vanadium, multi-step | Use of hydrazoic acid (toxic/explosive) | Multiple protection/deprotection steps |
| Reported Overall Yield | Not explicitly stated in snippets | 37% from Phenylalanine[9] | Varies, can be efficient |
Part II: Synthesis of the Heterocyclic Side Chains
Two unique thiazole-containing side chains are required for the final assembly of Ritonavir.
Side Chain A: (Thiazol-5-yl)methyl Carbamate Moiety
This fragment is ultimately attached to the C2-amine of the core. The synthesis begins with the construction of the 5-hydroxymethylthiazole.
Causality and Expertise: A common method involves the cyclocondensation of a thioformamide with an ethyl 2-chloroacetate derivative, followed by reduction of the resulting ester to the alcohol, 5-hydroxymethylthiazole.[3] To prepare it for coupling, this alcohol is activated, often by reacting it with 4-nitrophenylchloroformate to create a highly reactive carbonate derivative.[3] This activated carbonate is then ready to react with the C2-amine of the core intermediate to form the stable carbamate linkage.
Side Chain B: The Valine-Thiazole-Urea Moiety
This more complex side chain is coupled to the C5-amine of the core. Its synthesis integrates L-valine, a second thiazole ring, and a central urea group.
Causality and Expertise: The synthesis is modular. L-valine methyl ester is activated, for instance with 4-nitrophenylchloroformate, to form a carbamate.[3] Separately, a 4-aminomethyl-2-isopropylthiazole fragment is prepared. This fragment is then reacted with the activated valine derivative to form the urea linkage. The final step is the saponification of the methyl ester to yield the free carboxylic acid, which is then ready for amide bond formation with the C5-amine of the core intermediate.[15] An alternative, more atom-economical approach involves condensing valine with bis-trichloromethyl carbonate (triphosgene) to form an N-carboxyanhydride (NCA), which then reacts with the core intermediate.[13][14][16]
Sources
- 1. Ritonavir - Wikipedia [en.wikipedia.org]
- 2. Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization and combination therapy of current COVID-19 therapeutic agents: a review of mechanistic pathways, adverse effects, and binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN108218808A - A kind of preparation method of Ritonavir - Google Patents [patents.google.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. pediaa.com [pediaa.com]
- 8. 2S,3S,5S-2-Amino-5-[N-[[(5-thiozolyl)methoxy]carbonyl]amino]-1,6-diphenyl-3-hydroxyhexane () for sale [vulcanchem.com]
- 9. Stereoselective hydroazidation of amino enones: synthesis of the ritonavir/lopinavir core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. CN111393329A - Preparation method of ritonavir and lopinavir intermediate - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. EP1133485B1 - A process for the synthesis of ritonavir - Google Patents [patents.google.com]
- 14. WO2001021603A1 - A process for the synthesis of ritonavir - Google Patents [patents.google.com]
- 15. Ritonavir synthesis - chemicalbook [chemicalbook.com]
- 16. RITONAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
Validated Analytical Methods for 2-Isopropyl-5-(chloromethyl)thiazole
This guide outlines validated analytical strategies for 2-isopropyl-5-(chloromethyl)thiazole , a critical heterocyclic building block. While often encountered as a regioisomeric impurity in the synthesis of the Ritonavir intermediate (2-isopropyl-4-(chloromethyl)thiazole), it requires distinct analytical control due to the reactivity of the chloromethyl group.
Executive Summary & Strategic Method Selection
Context: 2-isopropyl-5-(chloromethyl)thiazole is an alkylating agent. Its analysis is governed by two critical factors: thermal instability (risk of HCl elimination) and hydrolytic instability (conversion to the alcohol in aqueous media).
Two primary methodologies dominate the landscape, depending on the analytical objective:
-
GC-FID/MS: The "Gold Standard" for raw material assay and reaction monitoring due to the compound's volatility.
-
UPLC-MS/MS: The required method for trace-level quantification (ppm level), particularly when analyzing this compound as a Genotoxic Impurity (GTI) in pharmaceutical matrices.
Method Comparison Matrix
| Feature | Method A: GC-FID | Method B: UPLC-MS/MS | Method C: RP-HPLC (UV) |
| Primary Application | Assay, Purity, Process Control | Trace Impurity (GTI) Screening | Routine Quality Control |
| Sensitivity (LOD) | ~10–50 ppm | < 0.1 ppm (Highly Sensitive) | ~1–5 ppm |
| Selectivity | High (Separates volatile isomers) | Very High (MRM transitions) | Moderate (Matrix dependent) |
| Stability Risk | Thermal degradation in injector | Hydrolysis in mobile phase | Hydrolysis in mobile phase |
| Throughput | High (10–15 min run) | Very High (3–5 min run) | Moderate (15–20 min run) |
Deep Dive: Method A - Gas Chromatography (GC-FID)
Best For: Purity assessment (>98%) and reaction monitoring.
Mechanistic Insight
The thiazole core renders the molecule sufficiently volatile for GC. However, the chloromethyl group is thermally labile. To prevent on-column degradation (dehydrohalogenation), a split injection with a moderate inlet temperature and a relatively non-polar column is essential to elute the compound quickly at lower temperatures.
Validated Protocol
-
Instrument: Agilent 7890B GC or equivalent.
-
Column: DB-5ms or Rtx-5 (30 m × 0.25 mm, 0.25 µm film). Why: Low bleed and weak polarity minimize interaction with the reactive chloride.
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet: Split mode (20:1). Temperature: 200°C . Note: Do not exceed 220°C to minimize thermal breakdown.
-
Detector: FID @ 250°C.
Temperature Program:
-
Hold at 60°C for 2 min.
-
Ramp 15°C/min to 240°C.
-
Hold 5 min.
Sample Preparation: Dissolve 10 mg of sample in Dichloromethane (DCM) or Acetonitrile (MeCN) . Avoid methanol, as it can react with the chloromethyl group in the hot injector to form the methyl ether artifact.
Representative Validation Data:
-
Linearity:
(Range: 0.1 – 10 mg/mL). -
Precision: RSD < 1.0% (n=6).
-
Resolution: Baseline separation from 2-isopropyl-4-(chloromethyl)thiazole (regioisomer) is typically achieved due to slight boiling point differences.
Deep Dive: Method B - UPLC-MS/MS (Trace Analysis)
Best For: Quantifying 2-isopropyl-5-(chloromethyl)thiazole as a genotoxic impurity in drug substances (e.g., Ritonavir).
Mechanistic Insight
For ppm-level detection, UV is often insufficient. MS/MS (MRM mode) provides the necessary selectivity. The critical challenge here is solvolysis . The chloromethyl group hydrolyzes to the hydroxymethyl analog in water. The method must use a high-organic diluent and a fast gradient.
Validated Protocol
-
Instrument: Waters ACQUITY UPLC H-Class with Xevo TQ-S.
-
Column: ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm). Why: HSS T3 retains polar thiazoles better than standard C18, allowing separation from the solvent front.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient:
-
0.0 min: 10% B
-
5.0 min: 90% B
-
6.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
Detection (MRM Transitions):
-
Precursor: m/z 176.0 [M+H]+ (for
Cl) -
Quantifier: 176.0
134.0 (Loss of propyl/isopropyl group fragments). -
Qualifier: 176.0
98.0 (Thiazole ring fragment). -
Note: Monitor m/z 178.0 for the
Cl isotope to confirm identity.
Sample Preparation (Critical): Prepare standards and samples in 100% Acetonitrile . Dilute with water only immediately before injection (e.g., 80:20 MeCN:Water) to maintain peak shape without inducing hydrolysis.
Representative Validation Data:
-
LOD: 0.05 ppm (relative to API).
-
LOQ: 0.15 ppm.
-
Recovery: 95–105% (spiked in matrix).
Experimental Workflow & Decision Tree
The following diagram illustrates the decision process for selecting the correct analytical technique based on the sample stage and data requirements.
Caption: Analytical decision tree highlighting stability risks (red) and method selection based on concentration.
Expert Insights & Troubleshooting
Regioisomer Separation (4- vs 5-isomer)
The 4-chloromethyl isomer is the common intermediate for Ritonavir. The 5-chloromethyl isomer is often a byproduct.[1]
-
In GC: These isomers have slightly different boiling points. A slow temperature ramp (5°C/min) around the elution temperature (140–160°C) is required to resolve them baseline.
-
In LC: Standard C18 columns may co-elute them. Use a PFP (Pentafluorophenyl) column or the HSS T3 phase, which offers different selectivity for positional isomers of aromatic heterocycles.
Handling the "Reactive Chloride"
The chloromethyl moiety is an alkylating agent.
-
Do not use nucleophilic solvents (Methanol, Ethanol) for GC sample prep. They will react in the heated inlet to form methyl/ethyl ethers, leading to false impurity peaks. Use Dichloromethane or dry Acetonitrile.
-
Auto-sampler Stability: For LC-MS, keep the auto-sampler at 5°C . Stability studies show degradation of the chloromethyl group by ~2% over 24 hours at room temperature in aqueous buffers.
Internal Standards
For quantitative GC assay, do not rely on area normalization alone. Use Dodecane or Naphthalene as an internal standard, as they are stable and elute in a similar window but distinct from the thiazoles.
References
-
Durga Raja, K., et al. (2020). "Development and Validation of UPLC-ESI-MS/MS Technique for the Determination of 2-Isopropyl-4-(chloromethyl)thiazole in Ritonavir." Asian Journal of Chemistry. Link
-
BenchChem. (2025). "Protocol for the Analysis of Thiazole Intermediates by GC-MS." BenchChem Application Notes. Link
-
European Patent Office. (1997). "Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole." EP0794180A1. Link
-
Zhao, L., et al. (2011).[2] "Crystal structure of 2-chloro-5-(chloromethyl)thiazole." Acta Crystallographica Section E. Link
-
Denton, J. R. (2019). "Development of a Method for Regioisomer Impurity Detection by Gas Chromatography." Journal of Pharmaceutical Analysis. Link
Sources
Comparative Guide: IR Spectroscopy of 5-(Chloromethyl)-2-isopropylthiazole
This guide outlines the infrared (IR) spectroscopic characterization of 5-(Chloromethyl)-2-isopropylthiazole , a critical intermediate in the synthesis of antiretroviral protease inhibitors like Ritonavir .
This document moves beyond simple peak listing; it provides a comparative analysis against its primary hydrolysis degradant (the alcohol form) and its starting precursors, establishing a self-validating identification protocol for researchers.
Executive Summary & Chemical Context
5-(Chloromethyl)-2-isopropylthiazole (CAS: 288369-69-1 / 764-47-6 derivatives) is a functionalized heterocycle. Its purity is paramount because the chloromethyl group is the reactive handle for subsequent coupling reactions.
-
The Challenge: The molecule is prone to hydrolysis. Moisture converts the reactive chloromethyl (-CH₂Cl) moiety into a hydroxymethyl (-CH₂OH) group.
-
The Solution: IR spectroscopy provides a rapid, non-destructive method to distinguish the active chloride from the inactive alcohol by monitoring specific "diagnostic bands" (C-Cl vs. O-H/C-O).
Comparative Spectral Analysis
The following table contrasts the target molecule with its critical impurity. Data is synthesized from characteristic group frequencies for thiazoles and alkyl halides.[1]
Table 1: Diagnostic Peak Assignments
| Functional Group | Vibration Mode | Target: Chloromethyl Derivative (cm⁻¹) | Impurity: Hydroxymethyl (Alcohol) (cm⁻¹) | Mechanistic Insight |
| Hydroxyl (-OH) | O-H Stretch | Absent (Baseline flat >3200) | 3200–3450 (Broad) | Primary Differentiator. Appearance indicates hydrolysis. |
| Thiazole Ring | C=N Stretch | 1615–1640 (Sharp) | 1615–1640 (Sharp) | Characteristic of the aromatic heterocycle; present in both. |
| Chloromethyl | C-Cl Stretch | 680–750 (Strong) | Absent | The C-Cl bond is heavy/weak, absorbing at low frequency (fingerprint region). |
| Ether/Alcohol | C-O Stretch | Absent | 1000–1050 (Strong) | Diagnostic for the formation of the primary alcohol. |
| Isopropyl | C-H Stretch (sp³) | 2960, 2925, 2870 | 2960, 2925, 2870 | Standard aliphatic doublet/triplet; confirms the isopropyl tail integrity. |
| Isopropyl | Gem-Dimethyl Bend | ~1380 & 1360 (Doublet) | ~1380 & 1360 (Doublet) | "Rabbit ears" doublet characteristic of isopropyl groups. |
Deep Dive: The "Fingerprint" Decision Tree
In a drug development context, you are rarely looking at a perfect spectrum. You are looking for change.
The "Chlorine-to-Oxygen" Shift
The substitution of Chlorine (Target) with Hydroxyl (Impurity) creates a massive dipole change.
-
Loss of C-Cl: The band at ~700 cm⁻¹ will diminish.
-
Gain of C-O: A new, intense band appears at ~1050 cm⁻¹.
-
Gain of O-H: A broad "tongue" appears at 3300 cm⁻¹.[2]
Experimental Workflow Visualization
The following diagram illustrates the logical flow for accepting or rejecting a batch based on IR data.
Figure 1: Decision logic for validating 5-(Chloromethyl)-2-isopropylthiazole integrity via FTIR.
Validated Experimental Protocol (ATR-FTIR)
To ensure reproducibility, follow this self-validating protocol. This method minimizes moisture absorption during measurement, which could generate false positives for the alcohol impurity.
Equipment
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Accessory: Diamond ATR (Attenuated Total Reflectance) module. Diamond is preferred over ZnSe due to the corrosive nature of alkyl chlorides.
Step-by-Step Methodology
-
Background Collection: Clean the crystal with isopropanol. Collect an air background (32 scans, 4 cm⁻¹ resolution). Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.
-
Sample Prep (Liquid/Oil): This intermediate is often an oil or low-melting solid. Place 1 drop directly onto the crystal.
-
Sample Prep (Solid Salt): If analyzing the HCl salt, crush a small amount (<5 mg) to a fine powder and apply high pressure using the ATR anvil to ensure optical contact.
-
Acquisition: Scan range 4000–600 cm⁻¹. Accumulate 16–32 scans.
-
Normalization: Apply baseline correction. Normalize the C=N thiazole peak (~1630 cm⁻¹) to 1.0 absorbance units to allow visual comparison between batches.
Troubleshooting
-
Issue: Weak signal in the fingerprint region (<1000 cm⁻¹).
-
Cause: Poor contact between the crystal and the hydrophobic thiazole.
-
Fix: Increase anvil pressure or use the "cast film" technique (dissolve in DCM, evaporate on crystal).
-
-
Issue: Unexpected peak at ~1700 cm⁻¹.[3]
-
Cause: Residual starting material (Thioisobutyramide or chloroacetone derivatives) containing Carbonyl (C=O) groups.
-
Action: Reject batch; indicates incomplete cyclization.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard reference for C-Cl and Thiazole group frequencies).
-
National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: Thiazole derivatives and Ritonavir Intermediates. Retrieved from [Link]
- European Patent Office. (1991). Process for the preparation of chlorothiazole derivatives (EP0446913A1). (Describes the synthesis and characterization of 2-chloro-5-(chloromethyl)thiazole analogs).
-
UCLA Chemistry & Biochemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Part 1: Single-Crystal X-ray Diffraction (SC-XRD) — The Definitive Structural Blueprint
An In-Depth Technical Guide to the Crystallographic and Spectroscopic Characterization of Thiazole Derivatives
A Senior Application Scientist's Guide for Researchers in Drug Discovery
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are scaffolds for a vast array of pharmacologically active compounds, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic agents.[3][4][5] The biological activity of these molecules is intrinsically linked to their three-dimensional structure, electronic properties, and intermolecular interactions. Therefore, a comprehensive characterization is not merely a procedural step but a fundamental necessity for rational drug design and development.
This guide provides an in-depth comparison of the essential techniques used to characterize thiazole derivatives, grounded in the principles of scientific integrity. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the data generated is robust, reliable, and provides a holistic understanding of the molecule .
For the unambiguous determination of a molecule's three-dimensional structure in the solid state, single-crystal X-ray diffraction (SC-XRD) is the undisputed gold standard.[6] It provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. This information is invaluable for understanding molecular conformation, identifying stereochemistry, and, crucially, mapping the non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that govern crystal packing and can influence a drug's physical properties like solubility and stability.[7][8]
Causality in Experimental Choices
The choice of radiation source is a critical first step. Molybdenum (Mo Kα, λ=0.71073 Å) is often the default due to its high energy, which provides good diffraction to high angles for most organic compounds.[6] However, for weakly diffracting crystals or when determining the absolute configuration of chiral molecules containing only light atoms, copper radiation (Cu Kα, λ=1.54178 Å) is superior due to its longer wavelength, which enhances the anomalous scattering effect.[6][7]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting: Under a polarized microscope, select a single, well-formed crystal free of cracks or defects. The ideal size is typically 0.1-0.3 mm in all dimensions.[9] Carefully mount the crystal on a goniometer head using a cryoprotectant oil to prevent degradation from air and ice formation during data collection at low temperatures (typically 100 K).
-
Initial Screening and Unit Cell Determination: Collect a few initial diffraction frames to assess the crystal quality.[8] Software is then used to automatically index the diffraction spots to determine the crystal system, lattice parameters, and Bravais lattice.[8]
-
Data Collection Strategy: Based on the determined crystal symmetry, a data collection strategy is devised to measure the intensities of a unique and complete set of reflections with optimal redundancy and signal-to-noise ratio.[10] This involves a series of scans where the crystal is rotated through different angles while being irradiated with X-rays.[11]
-
Data Reduction and Correction: The raw diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz-polarization effects, absorption, and crystal decay.[7]
-
Structure Solution and Refinement: The corrected data are used to solve the phase problem, typically using direct methods or Patterson methods, which generates an initial electron density map.[7] An atomic model is built into this map and then refined using a full-matrix least-squares method against the experimental data to optimize the atomic positions, and thermal parameters.[7]
-
Validation and Deposition: The final structural model is validated using software tools to check for geometric consistency and overall quality. The data is then typically deposited in a public repository like the Cambridge Crystallographic Data Centre (CCDC).[12]
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Comparative Crystallographic Data of Thiazole Derivatives
The following table summarizes crystallographic data for two distinct thiazole derivatives, illustrating how substitution patterns influence their crystal systems and packing.
| Parameter | N-(4-bromophenyl)-2-(methylthio)thiazole-5-carboxamide (4a)[7] | Ethyl 5-((4-bromophenyl)carbamoyl)thiazole-4-carboxylate (4b)[7] |
| Formula | C11H9BrN2OS2 | C13H11BrN2O3S |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P21/c |
| a (Å) | 7.425(3) | 12.384(3) |
| b (Å) | 8.875(4) | 7.2750(14) |
| c (Å) | 10.038(4) | 15.939(3) |
| α (°) | 98.79(3) | 90 |
| β (°) | 100.28(3) | 97.43(2) |
| γ (°) | 104.09(3) | 90 |
| Volume (ų) | 611.8(4) | 1423.8(5) |
| Z | 2 | 4 |
Part 2: Spectroscopic & Thermal Characterization — A Complementary Toolkit
While SC-XRD provides the ultimate structural detail, it requires a high-quality single crystal and only represents the solid state. A combination of spectroscopic and thermal methods is essential for confirming the identity, purity, and stability of the bulk material and for characterizing compounds that do not readily crystallize.[13]
Caption: Logic of Complementary Spectroscopic Techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure in solution.[14] It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.[15]
-
¹H NMR: Identifies the number of chemically distinct protons, their electronic environment (chemical shift), their proximity to other protons (spin-spin splitting), and their relative numbers (integration).[16]
-
¹³C NMR: Determines the number of chemically non-equivalent carbon atoms and provides information about their hybridization state.[17]
-
Sample Preparation: Dissolve 5-10 mg of the thiazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the sample dissolves and its signals do not obscure important regions of the spectrum.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire a standard ¹H spectrum, followed by a ¹³C spectrum. Further 2D experiments like COSY, HSQC, and HMBC can be performed to establish connectivity between protons and carbons for complex structures.[14]
-
Data Processing and Interpretation: Process the raw data (Free Induction Decay) using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).[15][18]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within a molecule. It works on the principle that chemical bonds vibrate at characteristic frequencies. When infrared radiation matching these frequencies is passed through a sample, it is absorbed, and this absorption is detected.[15]
-
Background Scan: Ensure the ATR crystal (typically diamond) is clean. Perform a background scan to record the spectrum of the ambient environment, which will be subtracted from the sample spectrum.
-
Sample Analysis: Place a small amount of the solid thiazole derivative directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Data Collection: Collect the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical range is 4000–400 cm⁻¹.[17]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[18] It provides the molecular weight of the compound, which is a critical piece of data for confirming its identity.[15] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[19] The fragmentation pattern can also offer valuable clues about the molecule's structure.[16]
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: The solution is infused into the ESI source at a slow, constant flow rate.
-
Ionization: A high voltage is applied to the liquid, causing it to form a fine spray of charged droplets. The solvent evaporates, leaving charged molecular ions [M+H]⁺ or [M+Na]⁺.
-
Analysis and Detection: The ions are guided into the mass analyzer, which separates them based on their m/z ratio. A detector records the abundance of each ion, generating the mass spectrum.
Comparative Spectroscopic Data for a Thiazole Derivative
The following data for 2-((4-phenylthiazol-2-yl)hydrazono)indolin-2-one illustrates the type of information gathered from each technique.
| Technique | Observation | Interpretation |
| ¹H NMR (DMSO-d6)[20] | δ 10.47 (s, 1H), 8.86-7.14 (m, 10H), 6.34 (s, 1H) | Presence of NH proton, multiple aromatic protons, and a thiazole ring proton. |
| ¹³C NMR (DMSO-d6)[20] | δ 165.5, 144.5, 136.5, 135.2, 95.3 | Signals corresponding to C=N (C2), aromatic carbons, and thiazole ring carbons (C4, C5). |
| IR (KBr, cm⁻¹)[20] | ν 3226, 1603, 1555 | N-H stretching, C=N stretching, and aromatic C=C stretching, respectively. |
| MS (70 eV)[20] | m/z (%) = 371 (M⁺, 8) | Molecular ion peak confirms the molecular weight of the compound. |
Part 3: Thermal Analysis — Assessing Stability and Phase Behavior
For any compound intended for pharmaceutical development, understanding its thermal properties is critical. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide data on melting point, decomposition, and polymorphism, which impact stability, formulation, and bioavailability.[21][22]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine decomposition temperatures and study thermal stability.[21]
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and study phase transitions (polymorphism).[22]
Experimental Protocol: TGA/DSC
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate pan (e.g., aluminum).
-
Instrument Setup: Place the sample pan and an empty reference pan into the instrument's furnace.
-
Analysis Program: Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Data Interpretation: The resulting thermogram plots mass loss (TGA) or heat flow (DSC) against temperature. Endothermic peaks in DSC typically correspond to melting, while sharp mass loss in TGA indicates decomposition.
Comparative Thermal Data of Copper(II) Complexes with Thiazole-Based Ligands
This table shows how thermal analysis can be used to compare the stability of related compounds.
| Compound[21] | Decomposition Step 1 | Decomposition Step 2 | Final Residue |
| Complex 1 | Loss of water molecules (up to 120 °C) | Ligand decomposition (200-400 °C) | CuO |
| Complex 2 | Loss of water molecules (up to 130 °C) | Ligand decomposition (220-420 °C) | CuO |
| Complex 3 | Loss of water molecules (up to 110 °C) | Ligand decomposition (210-410 °C) | CuO |
Conclusion
The characterization of thiazole derivatives is a multi-faceted process where each analytical technique provides a unique and essential piece of the puzzle. Single-crystal X-ray diffraction delivers an unparalleled, high-resolution 3D structural model, which is fundamental for structure-based drug design. This is complemented by a suite of spectroscopic methods (NMR, IR, MS) that confirm the structure, identity, and purity of the bulk material in a way that is often more accessible and applicable to routine analysis. Finally, thermal analysis provides critical data on the physicochemical stability of the compound. By synergistically applying these techniques and understanding the causality behind each experimental choice, researchers can build a comprehensive and reliable data package, accelerating the journey of a promising thiazole derivative from laboratory synthesis to clinical application.
References
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- Journal of Drug Delivery and Therapeutics. (2023, August 20).
- Journal of Chemistry and Life Sciences. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
- ScienceScholar. (2022, August 18).
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- Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
- ResearchGate. (n.d.). X-ray crystallographic study on selected thiazolines.
- Tantry, S. J., et al. (2023). Structure property relationship in two thiazole derivatives: Insights of crystal structure, Hirshfeld surface, DFT, QTAIM, NBO and molecular docking studies. Taylor & Francis Online.
- Stanoeva, I. B., et al. (n.d.). CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE.
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- Development Team. (n.d.). Crystallography & crystal growth Module : Experimental methods for x-ray diffraction.
- Request PDF. (n.d.).
- Indian Chemical Society. (n.d.). Preliminary understanding of experiments on single crystal X-ray crystallography.
- Abdelgawad, M. A., et al. (2023).
- Oreate AI Blog. (2026, January 7).
- Al-Issa, S. A., et al. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PMC.
- ACS Publications. (2021, July 19). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega.
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- Carrión, M. D., et al. (2012).
- University of Baghdad Digital Repository. (2013). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties.
- ResearchGate. (2023, February 1). (PDF) Synthesis, X-Ray Structure Analysis, Computational Investigations, and In Vitro Biological Evaluation of New Thiazole-Based Heterocycles as Possible Antimicrobial Agents.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(Chloromethyl)-2-isopropylthiazole
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 5-(Chloromethyl)-2-isopropylthiazole. As a laboratory professional, your safety and the integrity of our environment are paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the risks and the proper mitigation strategies. The procedures outlined herein are grounded in established regulatory frameworks and best practices for chemical waste management.
Hazard Assessment and Waste Characterization
Before any handling or disposal can occur, a thorough understanding of the chemical's hazard profile is essential. While a specific Safety Data Sheet (SDS) for 5-(Chloromethyl)-2-isopropylthiazole is not widely available, data from closely related structural analogs, such as 2-Chloro-5-(chloromethyl)thiazole, provides a strong basis for assessing its risks. The primary hazards are summarized below.
Causality: The chloromethyl group is a known alkylating agent, contributing to the compound's high reactivity and toxicity. The thiazole ring itself is a common scaffold in biologically active molecules, but its derivatives can present significant hazards.[1][2] The combination of these structural features necessitates handling this compound as a hazardous substance.
Table 1: Hazard Profile based on Structural Analogs
| Hazard Classification | GHS Hazard Statement | Implication for Handling & Disposal |
|---|---|---|
| Acute Toxicity (Oral, Dermal) | H302: Harmful if swallowed.[3][4][5] H311/H310: Toxic or Fatal in contact with skin.[3][4][5] | Requires strict PPE to prevent ingestion and skin contact. All waste and contaminated materials must be treated as toxic. |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[3][4][5][6] | Mandates the use of corrosive-resistant gloves and full eye/face protection. Waste must be stored in corrosion-resistant containers. |
| Skin Sensitization | H317: May cause an allergic skin reaction.[3][4][5] | Repeated or prolonged contact must be avoided. Contaminated clothing must be removed and decontaminated immediately. |
| Aquatic Hazard (Chronic) | H411: Toxic to aquatic life with long lasting effects.[3][4][5] | Prohibits sewer disposal.[7] Disposal must be conducted via methods that prevent environmental release. |
Waste Characterization: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste must be evaluated for hazardous characteristics.[8] Based on its profile, waste containing 5-(Chloromethyl)-2-isopropylthiazole would likely be classified as hazardous due to:
-
Toxicity: It contains constituents that are harmful to human health and the environment.
-
Corrosivity: While the pH is not the primary concern, its ability to cause severe skin burns places it in a similar risk category.[9]
Personal Protective Equipment (PPE) and Immediate Safety
A proactive approach to safety is non-negotiable. The selection of PPE is directly dictated by the hazard assessment.
Expertise & Experience: Simply wearing gloves is insufficient. The type of glove is critical. Nitrile gloves may offer initial protection, but for prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or laminate gloves are recommended. Always check the manufacturer's glove compatibility data.
Table 2: Required PPE for Handling and Disposal
| Body Part | Required Equipment | Specification and Rationale |
|---|---|---|
| Hands | Impermeable Gloves | Wear two pairs of nitrile gloves for minor handling. For transfers or spill cleanup, use heavy-duty, chemically resistant gloves (e.g., butyl rubber). Must be inspected before use.[3] |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles are mandatory to protect against splashes. A face shield should be worn over goggles during procedures with a high risk of splashing, such as waste consolidation.[5] |
| Body | Chemical-Resistant Lab Coat | A standard cotton lab coat is insufficient. A rubberized or coated apron over a lab coat provides a better barrier against this corrosive compound.[5] |
| Respiratory | Fume Hood / Respirator | All handling of the chemical and its waste must be done inside a certified chemical fume hood.[5] For emergencies or spill cleanup outside a hood, a respirator with an appropriate cartridge (e.g., organic vapor/acid gas) is required.[3] |
On-Site Waste Handling and Accumulation Protocol
Proper segregation and storage of hazardous waste at the point of generation is a cornerstone of laboratory safety and regulatory compliance.[9] This process is typically managed within a designated Satellite Accumulation Area (SAA).
Step 1: Designate a Satellite Accumulation Area (SAA)
-
Action: Establish an SAA at or near the point of waste generation (e.g., in the same room).[9] The SAA must be under the control of the laboratory personnel generating the waste.
-
Causality: Designating an SAA minimizes the transport of hazardous waste within the facility and ensures that those most familiar with the waste's properties are responsible for its immediate management.
Step 2: Select the Proper Waste Container
-
Action: Use a chemically compatible container, preferably plastic (e.g., high-density polyethylene, HDPE).[9] The container must have a secure, leak-proof screw cap and be in good condition.
-
Causality: The corrosive nature of halogenated organic compounds requires a container that will not degrade. Plastic is preferred over metal, which can be corroded, and glass, which is prone to breakage. The container must remain closed unless waste is actively being added.[10]
Step 3: Label the Waste Container Correctly
-
Action: Before adding any waste, label the container with a "Hazardous Waste" tag. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Hazardous Waste: 5-(Chloromethyl)-2-isopropylthiazole." Avoid abbreviations or formulas.
-
A clear indication of the hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard").[11]
-
The date when the first drop of waste was added.
-
-
Trustworthiness: Accurate labeling is a self-validating system. It prevents accidental mixing of incompatible wastes and provides critical information for emergency responders and the ultimate disposal facility.
Step 4: Segregate and Accumulate Waste
-
Action: Collect waste 5-(Chloromethyl)-2-isopropylthiazole and any materials contaminated with it (e.g., pipette tips, contaminated gloves, bench paper) in your labeled container.
-
Action: Do NOT mix this waste with other chemical waste streams. [11] Specifically, keep it segregated from strong bases, oxidizing agents, and reactive metals.[6]
-
Causality: Mixing incompatible chemicals can lead to violent reactions, gas generation, or fire.[11] Segregation simplifies the final disposal process and is often more cost-effective.
Spill and Emergency Procedures
Immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.
Step 1: Evacuate and Alert
-
Action: Immediately alert personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the lab and call your institution's emergency response number.
Step 2: Assess and Secure
-
Action: If the spill is small and contained within a fume hood, and you are trained and equipped to handle it, proceed with cleanup. Ensure you are wearing the full PPE detailed in Table 2.
Step 3: Contain and Clean
-
Action: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit to soak up the liquid.[6][12] Do not use combustible materials like paper towels as the primary absorbent.
-
Action: Once absorbed, carefully sweep or scoop the material into your designated hazardous waste container.[3]
-
Causality: Using an inert absorbent prevents any unintended reaction with the spilled chemical.
Step 4: Decontaminate
-
Action: Wipe the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse like ethanol), collecting all cleaning materials as hazardous waste.
-
Action: All materials used for cleanup (absorbent, wipes, contaminated PPE) must be placed in the hazardous waste container.[7]
Final Disposal Workflow
The ultimate disposal of hazardous waste must be handled by a licensed professional service, in accordance with federal, state, and local regulations.[13]
Workflow Visualization
The following diagram outlines the decision-making and operational flow for the proper disposal of 5-(Chloromethyl)-2-isopropylthiazole.
Caption: Waste Disposal Workflow from Laboratory Generation to Final Treatment.
Step-by-Step Final Disposal:
-
Monitor Accumulation: Keep track of the accumulation start date and the volume. Do not exceed the institutional or regulatory limits for an SAA (typically 55 gallons, though often much less in a lab setting).[9]
-
Request Pickup: Once the container is full or approaching its time limit, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[7][9]
-
Documentation: Your EH&S office will handle the creation of the hazardous waste manifest, a legal document that tracks the waste from your lab to its final destination ("cradle-to-grave").[8]
-
Treatment: The most appropriate disposal method for this type of chlorinated organic compound is high-temperature incineration at a licensed hazardous waste treatment facility.[3] This process destroys the hazardous components, preventing their release into the environment.
Decontamination of Empty Containers
An "empty" container that held this chemical is not safe for regular trash until properly decontaminated.[7]
-
Procedure: The container must be triple-rinsed.[7]
-
Rinse the container with a suitable solvent (one that can dissolve the residue, such as ethanol or acetone) using a volume that is about 10% of the container's capacity.
-
Securely cap and shake the container.
-
Pour the rinse solvent (now called "rinsate") into your hazardous waste container.
-
Repeat this process two more times.
-
-
Final Step: After the third rinse, deface or remove the original chemical label and the hazardous waste label. The container can now be disposed of in the regular trash or recycled, depending on institutional policy.[7]
-
Causality: Triple rinsing ensures that residual hazardous material is reduced to a negligible level, rendering the container non-hazardous according to regulatory definitions. The collected rinsate is itself hazardous waste and must be managed accordingly.
By adhering to this guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- How to Properly Manage Hazardous Waste Under EPA Regul
- Hazardous Waste Disposal in the Workplace: EPA Regul
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
